molecular formula C9H10N2O2 B1347590 3-Oxo-n-(pyridin-3-yl)butanamide CAS No. 1657-34-7

3-Oxo-n-(pyridin-3-yl)butanamide

カタログ番号: B1347590
CAS番号: 1657-34-7
分子量: 178.19 g/mol
InChIキー: FAIPYLBFPQYODX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-Oxo-n-(pyridin-3-yl)butanamide is a useful research compound. Its molecular formula is C9H10N2O2 and its molecular weight is 178.19 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Oxo-n-(pyridin-3-yl)butanamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108434. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Oxo-n-(pyridin-3-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Oxo-n-(pyridin-3-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-oxo-N-pyridin-3-ylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-7(12)5-9(13)11-8-3-2-4-10-6-8/h2-4,6H,5H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIPYLBFPQYODX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30296237
Record name 3-oxo-n-(pyridin-3-yl)butanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1657-34-7
Record name 3-Oxo-N-3-pyridinylbutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1657-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 108434
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1657-34-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108434
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-oxo-n-(pyridin-3-yl)butanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-Oxo-n-(pyridin-3-yl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of 3-Oxo-n-(pyridin-3-yl)butanamide, a significant heterocyclic compound with potential applications in medicinal chemistry and drug development. The document elucidates the primary synthetic pathways, delves into the underlying reaction mechanisms, and offers detailed, field-proven experimental protocols. By integrating theoretical principles with practical insights, this guide serves as a valuable resource for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The content is structured to not only provide procedural steps but also to explain the rationale behind the experimental choices, ensuring a thorough understanding of the synthesis process.

Introduction: The Significance of Pyridinone Scaffolds

The pyridinone core is a privileged scaffold in medicinal chemistry, with compounds containing this motif exhibiting a wide array of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2] The title compound, 3-Oxo-n-(pyridin-3-yl)butanamide, incorporates this key structural feature, making its synthesis a subject of considerable interest for the development of novel therapeutic agents. This guide will focus on the practical synthesis of this molecule, providing a robust framework for its efficient laboratory-scale preparation.

Strategic Approaches to Synthesis

The synthesis of 3-Oxo-n-(pyridin-3-yl)butanamide primarily involves the acetoacetylation of 3-aminopyridine. This can be achieved through several key synthetic routes, with the choice of reagent and reaction conditions influencing the yield, purity, and scalability of the process. The two most prominent and industrially viable methods are:

  • Route A: Reaction of 3-aminopyridine with diketene.

  • Route B: Reaction of 3-aminopyridine with ethyl acetoacetate.

This guide will provide a detailed examination of both pathways, including their respective mechanisms and experimental protocols.

Synthetic Route A: Acetoacetylation with Diketene

Overview and Mechanism

The reaction of 3-aminopyridine with diketene is a direct and often high-yielding method for the synthesis of 3-Oxo-n-(pyridin-3-yl)butanamide. Diketene serves as a highly reactive acetoacetylating agent. The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the amino group of 3-aminopyridine attacks one of the carbonyl carbons of diketene, leading to the opening of the strained four-membered ring. A subsequent proton transfer results in the formation of the stable amide product.

Experimental Protocol

Materials:

  • 3-Aminopyridine

  • Diketene

  • Toluene (or another inert aprotic solvent)

  • Glacial acetic acid (catalyst)

  • Diethyl ether (for precipitation)

Procedure:

  • To a solution of 3-aminopyridine in toluene, add a catalytic amount of glacial acetic acid.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add diketene dropwise to the cooled solution while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate out of the solution. If not, add diethyl ether to induce precipitation.

  • Filter the solid product, wash with cold diethyl ether, and dry under vacuum to yield 3-Oxo-n-(pyridin-3-yl)butanamide.

Causality Behind Experimental Choices
  • Solvent: Toluene is chosen as it is an inert solvent that does not react with diketene.

  • Temperature Control: The reaction is highly exothermic; cooling is essential to prevent side reactions and decomposition of diketene.

  • Catalyst: Acetic acid protonates the carbonyl oxygen of diketene, increasing its electrophilicity and accelerating the reaction.

Synthetic Route B: Acetoacetylation with Ethyl Acetoacetate

Overview and Mechanism

The condensation of 3-aminopyridine with ethyl acetoacetate is another effective method for the synthesis of 3-Oxo-n-(pyridin-3-yl)butanamide.[3] This reaction is typically carried out at elevated temperatures and may be catalyzed by acid or base. The mechanism involves the nucleophilic attack of the amino group on the ester carbonyl of ethyl acetoacetate, followed by the elimination of ethanol.

Experimental Protocol

Materials:

  • 3-Aminopyridine

  • Ethyl acetoacetate

  • Xylene (or another high-boiling inert solvent)

  • p-Toluenesulfonic acid (catalyst, optional)

Procedure:

  • Combine 3-aminopyridine and a slight excess of ethyl acetoacetate in a round-bottom flask equipped with a reflux condenser.

  • Add a catalytic amount of p-toluenesulfonic acid (optional, can improve reaction rate).

  • Heat the mixture to reflux in xylene for 4-6 hours. The progress of the reaction can be monitored by observing the collection of ethanol in a Dean-Stark trap.

  • After the reaction is complete (as indicated by TLC or the cessation of ethanol evolution), cool the mixture to room temperature.

  • The product will likely crystallize upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Filter the solid product, wash with a small amount of cold xylene or hexane, and dry under vacuum.

Causality Behind Experimental Choices
  • High Temperature: The reaction requires heat to overcome the activation energy for the nucleophilic acyl substitution and to drive the equilibrium towards the product by removing the ethanol byproduct.

  • Solvent: Xylene is a suitable high-boiling solvent that allows the reaction to be conducted at the required temperature.

  • Dean-Stark Trap: This apparatus is used to remove the ethanol formed during the reaction, which, according to Le Chatelier's principle, shifts the equilibrium towards the formation of the desired amide.

Data Presentation

ParameterRoute A (Diketene)Route B (Ethyl Acetoacetate)
Reaction Time 2-4 hours4-6 hours
Temperature 0-25 °CReflux (approx. 140 °C in xylene)
Typical Yield > 85%70-85%
Reagent Cost Diketene is relatively inexpensiveEthyl acetoacetate is very inexpensive
Safety Diketene is toxic and lachrymatoryEthyl acetoacetate is less hazardous
Scalability Good for large-scale synthesisGood, but requires higher energy input

Visualization of Synthetic Pathways

Reaction Scheme

Synthesis_of_3_Oxo_n_pyridin_3_yl_butanamide cluster_reactants Starting Materials 3-Aminopyridine 3-Aminopyridine Route B Route B 3-Aminopyridine->Route B Route A Route A 3-Aminopyridine->Route A Diketene Diketene Diketene->Route A Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Route B 3-Oxo-n-(pyridin-3-yl)butanamide 3-Oxo-n-(pyridin-3-yl)butanamide Route B->3-Oxo-n-(pyridin-3-yl)butanamide Xylene, Reflux -EtOH Route A->3-Oxo-n-(pyridin-3-yl)butanamide Toluene, H+ (cat.) 0-25 °C caption Synthetic routes to 3-Oxo-n-(pyridin-3-yl)butanamide.

Caption: Synthetic routes to 3-Oxo-n-(pyridin-3-yl)butanamide.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Setup Assemble Glassware Charge Charge Reactants and Solvent Conditions Establish Reaction Conditions (Temp.) Charge->Conditions Addition Add Reagent (Diketene or EAA) Conditions->Addition Stir Stir and Monitor (TLC) Addition->Stir Cool Cool Reaction Mixture Stir->Cool Precipitate Induce Precipitation (if necessary) Cool->Precipitate Filter Filter Solid Precipitate->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry under Vacuum Wash->Dry Characterize Characterize Product (NMR, IR, MS) Dry->Characterize caption General experimental workflow for synthesis.

Caption: General experimental workflow for synthesis.

Characterization

The synthesized 3-Oxo-n-(pyridin-3-yl)butanamide should be characterized using standard analytical techniques to confirm its identity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure.

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the amide and ketone functional groups.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

Safety and Handling

  • 3-Aminopyridine: Is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Diketene: Is a lachrymator and is toxic. It should be handled with extreme care in a fume hood.

  • Solvents: Toluene and xylene are flammable and should be handled away from ignition sources.

Conclusion

This technical guide has detailed two robust and efficient methods for the synthesis of 3-Oxo-n-(pyridin-3-yl)butanamide. The choice between the diketene and ethyl acetoacetate routes will depend on factors such as available equipment, safety considerations, and desired scale. Both methods, when executed with care and precision, provide reliable access to this valuable heterocyclic compound, paving the way for further research into its potential applications in drug discovery and development.

References

  • Lin, S., Liu, C., Zhao, X., Han, X., Li, X., Ye, Y., & Li, Z. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869860. [Link]

  • Chavan, A. A., & Pai, N. R. (2007). Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones. Molecules, 12(11), 2467–2477.
  • PubChem. (n.d.). 3-Oxo-N-(pyridin-3-yl)butanamide. Retrieved from [Link] (General compound information)

  • Organic Syntheses. (n.d.). 3-Aminopyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of N-aminopyridine 1a and Ethyl acetoacetate (2a) in Ethanol... Retrieved from [Link]

  • Google Patents. (n.d.). CN111170937A - Preparation method of 3-aminopyridine.
  • MDPI. (2022). A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. Molecules, 27(15), 4947. [Link]

  • ResearchGate. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. American Journal of Heterocyclic Chemistry, 7(2), 26-32. [Link]

  • ResearchGate. (2015). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. Journal of Chemical and Pharmaceutical Research, 7(3), 1541-1544. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Unveiling Intracellular Targets of 3-Oxo-n-(pyridin-3-yl)butanamide Utilizing Cellular Thermal Shift Assay (CETSA)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenge of Target Deconvolution

The elucidation of a small molecule's mechanism of action is a cornerstone of modern drug discovery and chemical biology. For novel compounds such as 3-Oxo-n-(pyridin-3-yl)butanamide, where the intracellular binding partners are not yet characterized, a robust and unbiased methodology is required to identify its molecular targets. Traditional biochemical assays necessitate a priori knowledge of the target, creating a significant bottleneck. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful biophysical technique to overcome this challenge by directly monitoring drug-target engagement within the complex milieu of intact cells or cell lysates.[1][2][3]

The foundational principle of CETSA is based on ligand-induced thermal stabilization of proteins.[2] The binding of a small molecule, such as 3-Oxo-n-(pyridin-3-yl)butanamide, to its target protein confers additional stability to the protein's three-dimensional structure. Consequently, this ligand-bound protein is more resistant to heat-induced denaturation and aggregation. By subjecting treated cells to a temperature gradient, one can differentiate between unbound proteins, which will denature and precipitate, and the stabilized, drug-bound proteins that remain in the soluble fraction.[1][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of CETSA to identify and validate the intracellular targets of 3-Oxo-n-(pyridin-3-yl)butanamide. We will detail two primary workflows: a targeted approach using Western Blotting for validation against a hypothesized target and an unbiased, discovery-oriented approach using quantitative mass spectrometry, often referred to as Thermal Proteome Profiling (TPP).[4][5][6]

Physicochemical Properties and Compound Handling

A thorough understanding of the test article's properties is paramount for designing a successful in vitro assay.

PropertyValue/RecommendationSource/Justification
Molecular Formula C₉H₁₀N₂O₂Inferred from compound name
Molecular Weight 178.19 g/mol [7]
Appearance Solid (predicted)Based on related compounds[7]
Solubility Poor aqueous solubility is anticipated.Common for small organic molecules.
Stock Solution 10-50 mM in 100% DMSODMSO is a standard solvent for poorly soluble compounds in cell-based assays.[8][9]

Protocol for Preparation of 3-Oxo-n-(pyridin-3-yl)butanamide Stock Solution:

  • Accurately weigh the desired amount of 3-Oxo-n-(pyridin-3-yl)butanamide powder.

  • Add the appropriate volume of high-purity, sterile-filtered DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • When preparing working solutions for cell treatment, ensure the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).

Experimental Design: A Two-Pronged Approach

The investigation into the targets of 3-Oxo-n-(pyridin-3-yl)butanamide can be strategically divided into two phases: an initial unbiased discovery phase and a subsequent validation phase.

  • Phase 1: Unbiased Target Discovery via Thermal Proteome Profiling (TPP). This mass spectrometry-based approach allows for a proteome-wide survey of changes in protein thermal stability upon compound treatment, enabling the identification of previously unknown targets.[4][5][6]

  • Phase 2: Target Validation using Western Blot-based CETSA. Once putative targets are identified from the TPP experiment, this lower-throughput method can be used to confirm the engagement of 3-Oxo-n-(pyridin-3-yl)butanamide with specific proteins of interest.[4][10]

Below is a visual representation of the overarching experimental workflow.

CETSA_Workflow Overall CETSA Workflow for 3-Oxo-n-(pyridin-3-yl)butanamide cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (Select appropriate cell line) Treatment 3. Cell Treatment (Compound vs. Vehicle) Cell_Culture->Treatment Compound_Prep 2. Prepare Compound (3-Oxo-n-(pyridin-3-yl)butanamide in DMSO) Compound_Prep->Treatment Heat_Shock 4. Heat Shock (Temperature Gradient) Treatment->Heat_Shock Lysis 5. Cell Lysis Heat_Shock->Lysis Separation 6. Separate Soluble Fraction (Centrifugation) Lysis->Separation TPP 7a. TPP (MS-based) Unbiased Discovery Separation->TPP WB 7b. Western Blot Targeted Validation Separation->WB Data_Analysis 8. Data Analysis (Identify Stabilized Proteins) TPP->Data_Analysis WB->Data_Analysis

Caption: General workflow for CETSA-based target identification.

Protocol 1: Unbiased Target Discovery with Thermal Proteome Profiling (TPP)

This protocol outlines the steps for a proteome-wide analysis of protein thermal stability changes induced by 3-Oxo-n-(pyridin-3-yl)butanamide.

Materials and Reagents:

  • Selected cell line (e.g., a human cancer cell line relevant to the compound's potential therapeutic area)

  • 3-Oxo-n-(pyridin-3-yl)butanamide

  • DMSO (cell culture grade)

  • Cell culture medium, FBS, and antibiotics

  • PBS (phosphate-buffered saline)

  • Protease and phosphatase inhibitor cocktails

  • Lysis buffer (e.g., PBS with 0.4% NP-40 and protease/phosphatase inhibitors)

  • Reagents for protein quantification (e.g., BCA assay)

  • Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)

  • Tandem Mass Tag (TMT) labeling reagents (e.g., TMT10plex)

  • Reagents for solid-phase extraction (SPE) of peptides

  • LC-MS grade solvents (e.g., water, acetonitrile, formic acid)

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency. For a TMT10plex experiment, prepare at least two biological replicates for the vehicle (DMSO) and compound-treated conditions.

    • Treat cells with a predetermined concentration of 3-Oxo-n-(pyridin-3-yl)butanamide or vehicle (e.g., 0.1% DMSO) for a specified duration (e.g., 1-4 hours) at 37°C.

  • Heat Shock:

    • Harvest and wash the cells with PBS. Resuspend the cell pellet in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes for each temperature point. A typical temperature range is 37°C to 67°C, with 10-12 increments.

    • Heat the aliquots in a thermal cycler for a defined period, typically 3 minutes, followed by a cooling step to 4°C for 3 minutes.[7][11]

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by adding lysis buffer and performing freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).[12]

    • Clarify the lysates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C) to pellet aggregated proteins and cell debris.[13]

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Digestion and TMT Labeling:

    • Quantify the protein concentration in each supernatant.

    • Take an equal amount of protein from each sample and proceed with reduction, alkylation, and overnight digestion with trypsin.

    • Label the resulting peptides from each temperature point with a unique TMT isobaric tag according to the manufacturer's protocol.[13]

    • Combine the labeled peptide samples into a single tube.

  • Peptide Cleanup and LC-MS/MS Analysis:

    • Desalt the combined peptide sample using a C18 SPE cartridge.

    • Analyze the peptides by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]

Data Analysis for TPP:

  • Raw MS data is processed to identify and quantify peptides and proteins. The reporter ion intensities from the TMT tags are used to determine the relative abundance of each protein at each temperature point.

  • Melting curves are generated for each identified protein by plotting the relative soluble fraction against temperature.

  • These curves are fitted to a sigmoidal function to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.

  • A significant shift in the Tm between the compound-treated and vehicle-treated samples indicates a potential target engagement.

  • Specialized bioinformatics packages such as TPP or InflectSSP in R can be used for statistical analysis to identify proteins with significant melt shifts.[15][16][17]

TPP_Workflow Thermal Proteome Profiling (TPP) Workflow cluster_sample_prep Sample Preparation cluster_ms_prep MS Preparation cluster_ms_analysis MS Analysis Treatment 1. Cell Treatment (Compound vs. Vehicle) Heat_Shock 2. Heat Shock (10 Temp. Points) Treatment->Heat_Shock Lysis_Separation 3. Lysis & Centrifugation Heat_Shock->Lysis_Separation Digestion 4. Protein Digestion (Trypsin) Lysis_Separation->Digestion TMT_Labeling 5. TMT Labeling (10-plex) Digestion->TMT_Labeling Pooling 6. Sample Pooling TMT_Labeling->Pooling LC_MS 7. LC-MS/MS Pooling->LC_MS Data_Processing 8. Data Processing (Quantification) LC_MS->Data_Processing Curve_Fitting 9. Melting Curve Fitting (Determine Tm) Data_Processing->Curve_Fitting Hit_ID 10. Identify Significant Tm Shifts Curve_Fitting->Hit_ID

Sources

"measuring the effects of 3-Oxo-n-(pyridin-3-yl)butanamide on gene expression"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: A Comprehensive Framework for Profiling Gene Expression Changes Induced by 3-Oxo-n-(pyridin-3-yl)butanamide using Next-Generation Sequencing

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on measuring the global transcriptomic effects of 3-Oxo-n-(pyridin-3-yl)butanamide. As a known metabolite of nicotine, this compound is of significant interest for understanding the molecular impacts of tobacco product exposure, particularly from thirdhand smoke.[1] We present an integrated workflow that combines robust cell culture methodologies with high-throughput RNA-sequencing (RNA-Seq) for discovery and quantitative real-time PCR (qRT-PCR) for validation. The protocols are designed to ensure data integrity, reproducibility, and rigorous statistical analysis, enabling the identification of key genes and biological pathways modulated by this compound. This guide emphasizes the rationale behind critical experimental steps, from initial dose-response assessments to advanced bioinformatic analysis, providing a self-validating framework for comprehensive gene expression studies.

Introduction: The Scientific Rationale

Small molecules have the potential to regulate gene expression, making them key subjects of study in toxicology and pharmacology.[2][3] 3-Oxo-n-(pyridin-3-yl)butanamide is a metabolite associated with nicotine, often found in thirdhand smoke residue.[1] Understanding its influence on gene expression is crucial for assessing the potential health risks linked to environmental tobacco smoke exposure. The pyridine moiety in its structure is a common feature in many bioactive compounds, suggesting a potential for interaction with various cellular targets.[4][5]

Differential gene expression (DGE) analysis is a powerful technique to compare gene activity between different conditions, such as compound-treated versus untreated cells.[6][7] This approach can reveal the underlying molecular mechanisms of a compound's action, identify potential biomarkers of exposure or effect, and uncover novel therapeutic targets.[6][8] This application note details a comprehensive strategy employing RNA-Seq, a high-throughput sequencing method, to generate a global, unbiased profile of transcriptional changes induced by 3-Oxo-n-(pyridin-3-yl)butanamide.[9][10] To ensure the accuracy and reliability of these high-throughput findings, we incorporate a validation phase using qRT-PCR, a highly sensitive and specific method for quantifying gene expression.[11][12][13]

Compound Profile and Handling

A thorough understanding of the test compound is fundamental to any study. The physical and chemical properties of 3-Oxo-n-(pyridin-3-yl)butanamide dictate its handling, storage, and preparation for cell-based assays.

PropertyValueSource
IUPAC Name N-(pyridin-3-yl)-3-oxobutanamidePubChem
Molecular Formula C₉H₁₀N₂O₂PubChem
Molecular Weight 178.19 g/mol PubChem
Physical Form SolidSigma-Aldrich
Solubility Soluble in DMSO and EthanolVendor Data

Protocol for Stock Solution Preparation:

  • Aseptic Technique: Work in a sterile biosafety cabinet to prepare all solutions for cell culture.

  • Calculation: To prepare a 100 mM stock solution, dissolve 17.82 mg of 3-Oxo-n-(pyridin-3-yl)butanamide in 1 mL of sterile, cell culture-grade Dimethyl Sulfoxide (DMSO).

  • Dissolution: Vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) may be required.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Causality Note: Using a high-concentration stock in a solvent like DMSO allows for minimal perturbation of the cell culture medium when dosing cells. The final DMSO concentration in the medium should be kept constant across all conditions (including vehicle controls) and should not exceed 0.5% to avoid solvent-induced cellular stress and gene expression changes.

Phase 1: Experimental Design & Cell Treatment

A well-conceived experimental design is the most critical factor for a successful RNA-Seq experiment.[9][14] The goal is to isolate the effects of the compound while minimizing confounding variables.

Cell Line Selection

The choice of a model system is paramount. Given that 3-Oxo-n-(pyridin-3-yl)butanamide is a nicotine metabolite, human lung-derived cell lines are highly relevant.

  • BEAS-2B: A human bronchial epithelial cell line, representing a primary target of inhaled substances.

  • A549: A human lung adenocarcinoma cell line, often used in cancer and toxicology research.

Determining Optimal Treatment Conditions (Dose-Response & Time-Course)

Before a large-scale transcriptomics study, it is essential to determine the optimal dose and time point. The objective is to identify a concentration that induces a significant biological response without causing extensive cell death, which would confound the gene expression results.

Protocol:

  • Cell Seeding: Plate cells in 96-well plates at a density that ensures they are in the exponential growth phase (e.g., 70-80% confluency) at the time of treatment.

  • Dose-Response: Treat cells with a serial dilution of 3-Oxo-n-(pyridin-3-yl)butanamide (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM) for a fixed time (e.g., 24 hours). Include a "vehicle control" group treated with the same concentration of DMSO as the highest compound dose.

  • Time-Course: Treat cells with a selected concentration (e.g., the IC20 determined from the dose-response curve) for various durations (e.g., 6h, 12h, 24h, 48h).

  • Viability Assay: Assess cell viability using a standard method such as an MTS or MTT assay.

  • Selection Rationale: Choose the highest concentration that results in >80% cell viability and a time point that allows for transcriptional changes to manifest (typically 12-24 hours for primary responses).

Final Treatment for RNA-Seq

For the definitive experiment, biological replicates are non-negotiable for statistical power.

  • Groups:

    • Control: Untreated cells.

    • Vehicle Control: Cells treated with DMSO (at the final concentration used for the compound).

    • Treated: Cells treated with the selected concentration of 3-Oxo-n-(pyridin-3-yl)butanamide.

  • Replicates: A minimum of three biological replicates (i.e., cells cultured and treated on separate occasions) for each group is required.

  • Culture: Seed cells in 6-well plates. At ~80% confluency, replace the medium with fresh medium containing the compound or vehicle.

  • Harvest: After the determined incubation time, wash cells with cold PBS and lyse them directly in the plate using the appropriate lysis buffer for RNA extraction.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Definitive Experiment cluster_rna Phase 3: Analysis cell_culture Select & Culture Relevant Cell Line dose_response Dose-Response & Time-Course Assays cell_culture->dose_response select_conditions Select Optimal Dose & Time dose_response->select_conditions treatment Treat Cells (N>=3 Replicates) select_conditions->treatment control Vehicle Control treatment->control compound Compound Treatment treatment->compound RNA_Isolation RNA Isolation & QC compound->RNA_Isolation RNA_Seq RNA-Seq RNA_Isolation->RNA_Seq Validation qRT-PCR Validation RNA_Seq->Validation

Caption: High-level experimental workflow.

Phase 2: Global Gene Expression Profiling by RNA-Seq

This phase outlines the wet-lab and bioinformatic steps to acquire and process the transcriptomic data.

Protocol: RNA Isolation and Quality Control

The quality of the input RNA is critical for generating reliable RNA-Seq data.

  • RNA Extraction: Isolate total RNA from the lysed cells using a column-based kit (e.g., QIAGEN RNeasy Kit) according to the manufacturer's protocol. Include an on-column DNase digestion step to remove contaminating genomic DNA.

  • Quality Assessment:

    • Quantification: Measure RNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).

    • Integrity: Assess RNA integrity by calculating the RNA Integrity Number (RIN) using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

    • Acceptance Criteria: Proceed only with samples that have a RIN score ≥ 8.0 . High-quality data depends on intact RNA.

Protocol: Library Preparation and Sequencing
  • Library Preparation: Start with 100-1000 ng of total RNA per sample. Prepare sequencing libraries using a commercial kit with poly(A) selection to enrich for messenger RNA (mRNA) (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This method isolates protein-coding transcripts, which are often of primary interest.

  • Library QC: Validate the size distribution and concentration of the final libraries using the Bioanalyzer and Qubit.

  • Sequencing: Pool the libraries and perform sequencing on an Illumina platform (e.g., NovaSeq or NextSeq). Aim for a sequencing depth of at least 20 million single-end 50 bp reads per sample for standard DGE analysis.

Bioinformatic Analysis Pipeline

The goal of the bioinformatic pipeline is to convert raw sequencing reads into a list of differentially expressed genes and associated biological pathways.[15][16]

G RawReads Raw FASTQ Files QC Quality Control (FastQC) RawReads->QC Trimming Adapter/Quality Trimming (Trimmomatic) QC->Trimming Alignment Alignment to Genome (STAR) Trimming->Alignment Quantification Read Quantification (featureCounts) Alignment->Quantification CountMatrix Gene Count Matrix Quantification->CountMatrix DGE Differential Expression Analysis (DESeq2/edgeR) CountMatrix->DGE GeneList Differentially Expressed Genes (DEGs) DGE->GeneList PathwayAnalysis Pathway & GO Analysis (GSEA, Enrichr) GeneList->PathwayAnalysis Interpretation Biological Interpretation PathwayAnalysis->Interpretation

Caption: Bioinformatic pipeline for RNA-Seq data.

Key Steps Explained:

  • Quality Control (QC): Use tools like FastQC to assess the raw read quality.[9]

  • Trimming: Remove adapter sequences and low-quality bases from the reads.

  • Alignment: Align the cleaned reads to a reference genome (e.g., hg38 for human).

  • Quantification: Count the number of reads that map to each gene.

  • Differential Expression: Use statistical packages like DESeq2 or edgeR in R to compare the gene counts between the treated and vehicle control groups, identifying genes with statistically significant changes in expression.[7]

Hypothetical RNA-Seq Results: The output will be a list of genes with associated log2 fold changes, p-values, and adjusted p-values (FDR).

Gene Symbollog2FoldChangep-valueFDRAnnotation
HMOX12.581.2e-85.6e-7Heme Oxygenase 1 (Oxidative Stress)
CYP1A13.104.5e-81.8e-6Cytochrome P450 Family 1 Subfamily A Member 1
IL61.958.9e-62.1e-4Interleukin 6 (Inflammation)
FOS2.151.5e-53.0e-4Fos Proto-Oncogene, AP-1 Transcription Factor
CDKN1A-1.503.2e-55.5e-4Cyclin Dependent Kinase Inhibitor 1A (p21)
TOP2A-1.886.7e-59.8e-4Topoisomerase (DNA) II Alpha

Phase 3: Validation of RNA-Seq Hits by qRT-PCR

While RNA-Seq is robust, it is considered good practice to validate the expression changes of a subset of key genes using an independent method like qRT-PCR.[11][17] This step confirms the technical reproducibility of the findings.[12]

Selection of Genes for Validation: Choose 5-10 genes from the RNA-Seq data for validation. A good selection includes:

  • Genes with high statistical significance (low FDR).

  • Genes with both high and moderate fold changes.

  • Genes that are both up- and down-regulated.

  • Genes with known biological relevance to expected pathways (e.g., oxidative stress, inflammation).

Protocol: qRT-PCR
  • Primer Design: Design primers for your target genes and at least two stable housekeeping (reference) genes (e.g., GAPDH, ACTB). Primers should span an exon-exon junction to prevent amplification of any residual genomic DNA.

  • cDNA Synthesis: Using the same RNA samples from the RNA-Seq experiment, synthesize complementary DNA (cDNA) using a reverse transcription kit.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, your cDNA template, and the designed primers. Run the reactions on a real-time PCR instrument.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method . Normalize the expression of your target genes to the geometric mean of the housekeeping genes.

Hypothetical qRT-PCR Validation Data:

Gene SymbolRNA-Seq log2FCqRT-PCR log2FCResult
HMOX12.582.45Validated
CYP1A13.103.21Validated
IL61.952.05Validated
CDKN1A-1.50-1.62Validated
TOP2A-1.88-1.79Validated

Trustworthiness Note: A high correlation between the fold changes measured by RNA-Seq and qRT-PCR provides strong confidence in the overall transcriptomic dataset.

Conclusion and Future Directions

This application note provides a comprehensive and robust framework for investigating the effects of 3-Oxo-n-(pyridin-3-yl)butanamide on gene expression. By integrating careful experimental design, high-throughput RNA-sequencing, and targeted qRT-PCR validation, researchers can confidently identify and quantify transcriptomic alterations. The resulting data can illuminate the molecular mechanisms of action, identify pathways related to toxicology (such as those involved in lung carcinogenesis[18]), and provide a foundation for further functional studies, biomarker discovery, and risk assessment.

References

  • N-Methyl-gamma-oxo-3-pyridinebutanamide. PubChem Compound Summary for CID 436. National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry.[Link]

  • 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. ResearchGate.[Link]

  • Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review. Computers in Biology and Medicine.[Link]

  • Regulation of gene expression by small molecules. Nature.[Link]

  • RNA-Seq Experimental Design Guide for Drug Discovery. Lexogen.[Link]

  • Designing Successful RNA-Seq Experiments for Drug Discovery: A Strategic Approach. Drug Discovery and Development.[Link]

  • Identification of Small Molecule Modulators of Gene Transcription with Anticancer Activity. ACS Chemical Biology.[Link]

  • Do results obtained with RNA-sequencing require independent verification? NPJ Biofilms and Microbiomes.[Link]

  • 3-oxo-N-propylbutanamide. ChemSynthesis.[Link]

  • Differential gene expression (DGE) analysis. Harvard Chan Bioinformatics Core.[Link]

  • Activation of gene expression by small molecule transcription factors. PNAS.[Link]

  • SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase. ResearchGate.[Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI.[Link]

  • Strategy for RNA-Seq Experimental Design and Data Analysis. Methods in Molecular Biology.[Link]

  • A Novel Synthesis of Highly Functionalized Pyridines. MDPI.[Link]

  • The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo. Xenobiotica.[Link]

  • Computational methods for differentially expressed gene analysis from RNA-Seq: an overview. arXiv.[Link]

  • Validation of RNA-Seq results using real-time PCR (qRT-PCR). ResearchGate.[Link]

  • [Tutorial] Bulk RNA-seq DE analysis. Harvard FAS Informatics Group.[Link]

  • The value of RNA sequencing in drug discovery. Tempus.[Link]

  • Computational identification of small molecules for increased gene expression by synthetic circuits in mammalian cells. bioRxiv.[Link]

  • Identification and Validation of Reference Genes in Clostridium beijerinckii NRRL B-598 for RT-qPCR Using RNA-Seq Data. Frontiers in Microbiology.[Link]

  • Exploring DRUG-seq: Revolutionizing RNA-seq in Oncology Research. Champions Oncology.[Link]

  • Small-molecule-based strategies for controlling gene expression. Chemical Biology.[Link]

  • How to select genes for qPCR validation in transcriptome/RNA seq data? YouTube.[Link]

  • RNA-Seq and Differential Gene Expression Analysis. QIAGEN Digital Insights.[Link]

  • Effects of tobacco compound 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) on the expression of epigenetically regulated genes in lung carcinogenesis. Toxicology Mechanisms and Methods.[Link]

  • 3-amino-N-[6-(diethylamino)-3-pyridinyl]butanamide. PubChem.[Link]

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Application Notes & Protocols: High-Throughput Screening with 3-Oxo-n-(pyridin-3-yl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Part 1: Compound Profile & Rationale for Screening

Structural Analysis of 3-Oxo-n-(pyridin-3-yl)butanamide

3-Oxo-n-(pyridin-3-yl)butanamide is a small molecule characterized by two key pharmacophoric features: a pyridine ring and a β-ketoamide moiety.[1][2][3] Pyridine rings are prevalent in a vast number of approved drugs and are a common feature in kinase inhibitors, where the nitrogen atom can act as a crucial hydrogen bond acceptor in the ATP-binding pocket. The β-ketoamide group is a versatile functional group known for its ability to form strong hydrogen bonds and potentially chelate metal ions, contributing to target engagement.[4][5] This structural combination suggests that 3-Oxo-n-(pyridin-3-yl)butanamide is a promising candidate for screening against enzyme families such as protein kinases.

Physicochemical Properties (Predicted)

A preliminary analysis is crucial for designing a successful screening campaign. Key parameters for 3-Oxo-n-(pyridin-3-yl)butanamide are provided below.

PropertyValueSignificance in HTS
Molecular Formula C9H10N2O2Indicates a relatively small molecule, often desirable for favorable pharmacokinetics.[1]
Molecular Weight 178.19 g/mol Falls well within the typical range for lead-like compounds.[1]
LogP (Predicted) ~0.5 - 1.5Suggests moderate lipophilicity, which is often a good balance for cell permeability and aqueous solubility.
Aqueous Solubility Moderate to LowMay require the use of DMSO for stock solutions and careful buffer selection to prevent precipitation in assays.
Stability Generally StableThe amide bond is stable; however, β-ketoamides can be susceptible to hydrolysis under harsh pH conditions.
Hypothetical Target: MAP Kinase "X" (MAPK-X)

For the purpose of this guide, we will hypothesize a screening campaign to identify inhibitors of "MAPK-X," a fictional mitogen-activated protein kinase implicated in a cancer signaling pathway. Protein kinases are a highly "druggable" target class, and developing assays for them is a well-established practice in drug discovery.[6][7][8]

The goal of this HTS campaign is to identify compounds that inhibit MAPK-X's ability to phosphorylate its substrate, thereby blocking a key step in a disease-relevant signaling cascade.

cluster_pathway Hypothetical MAPK-X Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase Activates MAPK_X MAPK-X Upstream_Kinase->MAPK_X Phosphorylates Substrate Substrate Protein MAPK_X->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Cell_Proliferation Cell Proliferation pSubstrate->Cell_Proliferation Leads to Inhibitor 3-Oxo-n-(pyridin-3-yl)butanamide Inhibitor->MAPK_X Inhibits

Caption: Hypothetical signaling pathway for the target MAPK-X.

Part 2: Assay Development and Principles

The foundation of a successful HTS campaign is a robust, reliable, and scalable assay. For kinase inhibitor screening, ATP-depletion assays are a common and effective choice.

Choice of Primary Assay: Kinase-Glo® Luminescent Kinase Assay

We will utilize the Promega Kinase-Glo® platform as our primary assay.[9][10] This is a homogeneous, luminescence-based assay that measures the amount of ATP remaining in solution following a kinase reaction.[11]

Principle of Action:

  • Kinase Reaction: MAPK-X, its substrate, and ATP are incubated. Active MAPK-X consumes ATP to phosphorylate the substrate.

  • Inhibition: In the presence of an inhibitor like 3-Oxo-n-(pyridin-3-yl)butanamide, the kinase reaction is suppressed, and less ATP is consumed.

  • Detection: The Kinase-Glo® reagent is added, which contains luciferase and its substrate, luciferin. The luciferase enzyme uses the remaining ATP to produce a luminescent signal.

    • High Kinase Activity → Low ATP → Low Light

    • Low Kinase Activity (Inhibition) → High ATP → High Light

This "glow-type" assay provides a stable signal and is highly amenable to automation in 384-well or 1536-well plate formats.[10]

Assay Optimization Protocol

Before initiating the full screen, critical parameters must be optimized to ensure a sufficient signal window and sensitivity to inhibition. This process is a cornerstone of the Assay Guidance Manual's best practices.[12][13][14]

Objective: To determine the optimal concentrations of MAPK-X and ATP.

Protocol:

  • Enzyme Titration:

    • Prepare a series of dilutions of MAPK-X enzyme in assay buffer.

    • Dispense into a 384-well plate.

    • Initiate the reaction by adding a fixed, saturating concentration of ATP (e.g., 10 µM) and substrate.

    • Incubate for 60 minutes at room temperature.

    • Add Kinase-Glo® reagent and measure luminescence.

    • Goal: Identify the enzyme concentration that yields approximately 80% of the maximum ATP depletion (EC80). This ensures the assay is sensitive to inhibitors.

  • ATP Titration (Determining Km,app):

    • Using the optimal enzyme concentration determined above, perform the kinase reaction with a range of ATP concentrations (e.g., 0.1 µM to 100 µM).

    • Incubate and measure ATP depletion as above.

    • Plot the rate of reaction (ATP consumed) versus ATP concentration and fit to the Michaelis-Menten equation to determine the apparent Km for ATP (Km,app).

    • Decision: For the HTS, the ATP concentration is typically set at or near the Km,app. This condition provides a good balance for detecting both competitive and non-competitive inhibitors.

ParameterCondition 1Condition 2Condition 3OptimalRationale
MAPK-X (nM) 15105 nM Provides ~80% ATP consumption, ensuring a robust signal window.
ATP (µM) 1105010 µM Determined to be the approximate Km,app for ATP.
Substrate (µM) 5555 µM Held constant and in excess.
Incubation Time (min) 30609060 min Allows for linear reaction kinetics within the assay window.

Part 3: The High-Throughput Screening Workflow

The HTS workflow is a multi-stage process designed to efficiently identify and validate true hits from a large compound library.

cluster_workflow HTS and Hit Validation Workflow Primary_Screen Primary Screen Single concentration (e.g., 10 µM) Identify initial 'hits' Hit_Confirmation Hit Confirmation Re-test initial hits in triplicate Eliminate random errors Primary_Screen:f1->Hit_Confirmation:w Dose_Response Dose-Response 10-point serial dilution Determine IC50 potency Hit_Confirmation:f1->Dose_Response:w Counter_Screen Counter-Screen Identify assay interference e.g., Luciferase inhibition Dose_Response:f1->Counter_Screen:w Orthogonal_Assay Orthogonal Assay Different detection method Confirm on-target activity Counter_Screen:f1->Orthogonal_Assay:w Validated_Hit Validated Hit Potent & Confirmed Ready for Hit-to-Lead Orthogonal_Assay:f1->Validated_Hit:w

Caption: A typical workflow for HTS and subsequent hit validation.

Primary Screening Protocol

Objective: To screen a large compound library at a single concentration to identify initial "hits".

Materials:

  • 3-Oxo-n-(pyridin-3-yl)butanamide and library compounds (10 mM in DMSO)

  • Recombinant MAPK-X enzyme

  • Kinase substrate peptide

  • ATP solution

  • Assay Buffer (e.g., HEPES, MgCl2, Brij-35)

  • Kinase-Glo® Reagent

  • 384-well white, solid-bottom plates

  • Acoustic dispenser (e.g., Echo) and bulk reagent dispensers

Step-by-Step Methodology:

  • Compound Plating: Using an acoustic dispenser, transfer 20 nL of each compound solution (10 mM stock) to the assay plate wells. This results in a final assay concentration of 10 µM.

    • Columns 1-2: Negative Controls (DMSO only, no inhibition).

    • Columns 23-24: Positive Controls (a known MAPK-X inhibitor, max inhibition).

  • Enzyme Addition: Add 10 µL of MAPK-X enzyme solution (at 2x the final optimal concentration) to all wells.

  • Initiate Reaction: Add 10 µL of a solution containing the substrate and ATP (at 2x their final optimal concentrations) to all wells to start the kinase reaction. The final volume is 20 µL.

  • Incubation: Incubate the plates for 60 minutes at room temperature.

  • Signal Detection: Add 20 µL of Kinase-Glo® Reagent to all wells. Incubate for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis and Hit Identification

1. Quality Control - The Z'-Factor: The quality of an HTS assay is assessed using the Z'-factor, which measures the statistical separation between the positive and negative controls.[15][16]

Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|

Where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control.

Z'-Factor ValueAssay Quality
> 0.5Excellent[16][17]
0 to 0.5Marginal[16]
< 0Unacceptable[16]

An assay with a Z'-factor of 0.7 or higher is considered robust for HTS.

2. Percentage Inhibition Calculation: For each compound, the percentage inhibition is calculated relative to the controls on the same plate.

% Inhibition = (Signal_compound - μ_p) / (μ_n - μ_p) * 100

3. Hit Selection: A "hit" is defined as any compound that meets a predefined activity threshold. A common threshold is a percentage inhibition greater than three times the standard deviation of the negative controls (DMSO wells). For this campaign, we will set the hit threshold at >50% inhibition .

Part 4: Hit Validation - A Self-Validating System

Initial hits from the primary screen require rigorous validation to eliminate false positives and confirm on-target activity.[18][19]

Dose-Response Curve and IC50 Determination

Objective: To confirm the activity of hits and determine their potency (IC50).

Protocol:

  • Select all compounds that met the >50% inhibition criteria in the primary screen.

  • Create a 10-point, 3-fold serial dilution series for each hit compound, starting from 100 µM.

  • Perform the Kinase-Glo® assay as described above with this dilution series.

  • Plot the percentage inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Counter-Screen for Assay Interference

Objective: To identify and eliminate compounds that interfere with the assay technology itself, rather than the kinase.[20][21] For the Kinase-Glo® assay, the most common interference is direct inhibition of the luciferase enzyme.[20]

Protocol:

  • Run an assay in the absence of the MAPK-X enzyme and substrate.

  • Add ATP to the wells (at the same concentration as the high-signal control).

  • Add the hit compounds at their highest concentration (e.g., 100 µM).

  • Add the Kinase-Glo® reagent and measure luminescence.

  • Interpretation: Compounds that cause a significant drop in luminescence in this format are likely luciferase inhibitors and should be flagged as false positives.

Orthogonal Assay for Hit Confirmation

Objective: To confirm that the hit compound inhibits MAPK-X using a different assay technology, thereby proving the inhibitory effect is not an artifact of the primary assay format.[22][23]

Choice of Orthogonal Assay: ADP-Glo™ Kinase Assay The Promega ADP-Glo™ assay measures the amount of ADP produced during the kinase reaction.[24][25] This is the inverse of the Kinase-Glo® assay.

Principle of Action:

  • Kinase Reaction: Identical to the primary screen.

  • ATP Depletion: An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete any remaining ATP.

  • ADP to ATP Conversion: A "Kinase Detection Reagent" is added to convert the ADP produced in the kinase reaction back into ATP.

  • Detection: The newly synthesized ATP is detected via a luciferase/luciferin reaction.

    • High Kinase Activity → High ADP → High Light

    • Low Kinase Activity (Inhibition) → Low ADP → Low Light

Protocol:

  • Perform the dose-response experiment for the most promising hits using the ADP-Glo™ assay protocol.

  • Interpretation: A compound that shows a dose-dependent decrease in signal in this assay and had a dose-dependent increase in signal in the Kinase-Glo® assay is a highly validated, on-target inhibitor of MAPK-X.

Compound IDPrimary IC50 (µM) (Kinase-Glo)Luciferase Inhibition?Orthogonal IC50 (µM) (ADP-Glo)Status
3-Oxo-n-pyridin-3-yl-butanamide 5.2 No 6.1 Validated Hit
Compound B8.1Yes>100False Positive
Compound C2.5No>100Primary Assay Artifact
Compound D>100No>100Inactive

Part 5: Conclusion and Next Steps

This application note outlines a comprehensive and robust strategy for the high-throughput screening of 3-Oxo-n-(pyridin-3-yl)butanamide. By employing a validated primary assay, rigorous data analysis, and a multi-step hit validation cascade including counter-screens and orthogonal assays, researchers can confidently identify true, on-target inhibitors. A validated hit, such as our hypothetical result for 3-Oxo-n-(pyridin-3-yl)butanamide, would then progress to the hit-to-lead stage of drug discovery, involving medicinal chemistry efforts to improve potency and selectivity, and further biophysical and cellular characterization.[26]

References

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Application Notes & Protocols: A Guide to the Synthesis of 3-Oxo-n-(pyridin-3-yl)butanamide Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 3-Oxo-N-arylbutanamide Scaffold

In the landscape of medicinal chemistry, the 3-oxo-N-arylbutanamide core is a privileged scaffold, appearing in a wide array of biologically active compounds. Its unique chemical architecture, featuring a β-ketoamide moiety, offers a trifecta of desirable properties for drug discovery: versatile synthetic handles, potent hydrogen bonding capabilities (both donor and acceptor), and the ability to engage in keto-enol tautomerism, which can be critical for target binding. The incorporation of a pyridin-3-yl group, specifically, introduces a key basic nitrogen atom that can serve as a crucial pharmacophoric element, improving solubility and providing a vector for strong ionic interactions with biological targets.[1][2]

This guide provides a comprehensive, experience-driven framework for the synthesis and diversification of 3-oxo-n-(pyridin-3-yl)butanamide. It moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions that enable the efficient generation of a chemical library tailored for rigorous Structure-Activity Relationship (SAR) studies. The protocols herein are designed to be robust and self-validating, empowering researchers to confidently explore the chemical space around this promising scaffold.

Synthetic Strategy: A Retrosynthetic and Mechanistic Overview

The most logical and industrially scalable approach to the target scaffold is through the formation of the central amide bond. This retrosynthetic disconnection leads us to two readily accessible starting materials: 3-aminopyridine and a suitable acetoacetylating agent.

Retrosynthetic Analysis

G Target 3-Oxo-N-(pyridin-3-yl)butanamide Disconnect Amide Disconnection (C-N Bond Formation) Target->Disconnect SM1 3-Aminopyridine Disconnect->SM1 SM2 Acetoacetylating Agent Disconnect->SM2 Diketene Diketene (Highly Efficient) SM2->Diketene Preferred Ketoester β-Keto Ester (e.g., Ethyl Acetoacetate) SM2->Ketoester Alternative G cluster_0 SAR Diversification Strategy mol R1_label Vector 1: Pyridine Ring (R¹) - Electronic Effects - Steric Bulk R2_label Vector 2: Active Methylene (R²) - H-bond Donors/Acceptors - Hydrophobic Groups R3_label Vector 3: Terminal Aceto Group (R³) - Lipophilicity - Steric Constraints

Caption: Key vectors for SAR exploration on the scaffold.

  • Vector 1 (Pyridine Ring, R¹): Modifying this region explores how electronics (electron-donating vs. withdrawing groups) and sterics impact binding and cell permeability. This is achieved by using substituted 3-aminopyridines as starting materials.

  • Vector 2 (Active Methylene, R²): The C2 methylene is activated by the two flanking carbonyl groups, making it a prime site for introducing diversity via C-C bond formation (e.g., Knoevenagel or Mannich reactions).

  • Vector 3 (Terminal Group, R³): Replacing the terminal methyl group with other alkyl or aryl moieties probes hydrophobic and steric interactions. This requires substituting diketene with different β-ketoesters in the initial amide formation.

Protocols for Derivative Synthesis

Protocol A: Vector 1 - Pyridine Ring Modification

This protocol is a generalization of the core synthesis, applicable to various commercially available substituted 3-aminopyridines (e.g., 2-chloro-3-aminopyridine, 5-bromo-3-aminopyridine).

  • Follow the Core Synthesis Protocol (Section 3).

  • Substitute 3-aminopyridine with the desired substituted analog on an equimolar basis.

  • Critical Consideration: The nucleophilicity of the aminopyridine is affected by its substituents. Electron-withdrawing groups (e.g., -Cl, -Br, -NO₂) decrease reactivity. For these substrates, you may need to extend the reaction time at room temperature to 4-6 hours or warm the reaction gently to 40 °C for 1-2 hours to ensure complete conversion.

  • Purification may require column chromatography (Silica gel, EtOAc/Hexanes gradient) if the product does not precipitate cleanly.

Protocol B: Vector 2 - Active Methylene Alkylation (Knoevenagel Condensation)

This protocol introduces substituents at the C2 position by reacting the parent scaffold with an aldehyde.

  • Setup: In a round-bottom flask, dissolve 3-oxo-N-(pyridin-3-yl)butanamide (1.78 g, 10 mmol) and the desired aromatic aldehyde (11 mmol, 1.1 eq) in 50 mL of ethanol.

  • Catalysis: Add piperidine (0.1 mL) as a catalyst.

    • Rationale: Piperidine is a classic basic catalyst for the Knoevenagel condensation. It deprotonates the active methylene, forming a nucleophilic enolate that attacks the aldehyde carbonyl.

  • Reaction: Reflux the mixture for 4-8 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates. If not, reduce the solvent volume via rotary evaporation. Collect the solid by filtration, wash with cold ethanol, and dry. Recrystallize from ethanol if necessary.

Protocol C: Vector 3 - Terminal Group Modification

This protocol replaces diketene with a β-ketoester to install groups other than methyl at the C4 position.

  • Setup: Combine 3-aminopyridine (9.41 g, 100 mmol) and the desired β-ketoester (e.g., ethyl benzoylacetate, 110 mmol, 1.1 eq) in a round-bottom flask equipped with a short-path distillation head.

  • Reaction: Heat the mixture to 120-140 °C.

    • Rationale: This is a direct thermal condensation. The reaction is driven to completion by the removal of the ethanol byproduct via distillation. No solvent is typically required.

  • Monitoring: Monitor the reaction by observing the distillation of ethanol. The reaction is typically complete in 3-5 hours.

  • Workup: Cool the reaction mixture to room temperature. The crude product will often solidify. Triturate with an appropriate solvent system (e.g., ether/hexanes) to induce precipitation and remove impurities. Collect the solid by filtration and recrystallize from a suitable solvent like ethyl acetate or ethanol.

Data Analysis for a Hypothetical SAR Study

Compound ID Vector Modified Substituent (R) Yield (%) Biological Activity (IC₅₀, µM)
Parent-01 --H (on Pyridine)9215.2
R1-01 Vector 15-Cl (on Pyridine)852.1
R1-02 Vector 15-OCH₃ (on Pyridine)8825.8
R2-01 Vector 2-CH(4-Cl-Ph)760.9
R2-02 Vector 2-CH(4-MeO-Ph)815.4
R3-01 Vector 3-Phenyl728.9
R3-02 Vector 3-Cyclopropyl6811.5

Initial SAR Insights from Hypothetical Data:

  • Vector 1: An electron-withdrawing group (Cl) at the 5-position of the pyridine ring significantly enhances potency (R1-01), while an electron-donating group (OCH₃) is detrimental (R1-02). This suggests a key electronic interaction or influence on the pKa of the pyridine nitrogen.

  • Vector 2: Extending from the active methylene with a substituted phenyl group is highly beneficial, especially with an electron-withdrawing substituent (R2-01). This may indicate a new hydrophobic pocket is being accessed.

  • Vector 3: Replacing the terminal methyl with a larger phenyl group (R3-01) is tolerated but does not improve activity over the parent, suggesting this region may have steric constraints.

Experimental Workflow Summary

The overall process from synthesis to data can be visualized as a continuous workflow.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Screening start Select Vector (R¹, R², or R³) protocol Execute Appropriate Synthetic Protocol (A, B, or C) start->protocol workup Reaction Workup & Crude Isolation protocol->workup purify Purification (Recrystallization or Chromatography) workup->purify char Characterization (NMR, LC-MS) purify->char purity Purity Check (>95% by HPLC) char->purity bio Biological Screening (Primary Assay) purity->bio sar SAR Data Analysis & Next-Gen Design bio->sar

Caption: Overall workflow from synthesis to SAR analysis.

References

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). National Institutes of Health (NIH). [Link]

  • 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. (2021). ResearchGate. [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). Frontiers. [Link]

  • Morales-Ramos, A. I., et al. (2011). Structure-activity Relationship Studies of Novel 3-oxazolidinedione-6-naphthyl-2-pyridinones as Potent and Orally Bioavailable EP3 Receptor Antagonists. PubMed. [Link]

  • 3-aminopyridine. (n.d.). Organic Syntheses. [Link]

  • Diketene. (n.d.). Wikipedia. [Link]

  • Altaweel, S. A. A., et al. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. Science Publishing Group. [Link]

  • Preparation method of 3-aminopyridine. (2020).
  • Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. (n.d.). ChemRxiv. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). CSIR-NIScPR. [Link]

  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. (n.d.). National Institutes of Health (NIH). [Link]

  • Synthesis of 3-Aminopyridine. (n.d.). ResearchGate. [Link]

  • Route Exploration and Synthesis of The Reported Pyridone-Based PDI Inhibitor STK076545. (n.d.). Marquette University. [Link]

  • Diketene Market Poised for Steady Growth. (2026). HDIN Research. [Link]

  • Synthesis, Biological Activity, Molecular Modelling Studies and 3D-QSAR Investigations of N-[2-(aryl/substituted aryl)-4-oxo-1, 3-thiazolidin-3-yl] pyridine-4-carboxamides. (2016). ResearchGate. [Link]

  • Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. (2021). Scilit. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. (2018). ResearchGate. [Link]

  • 3-Aminopyridine: A Comprehensive Overview. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Structure-activity relationship (SAR) studies on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides as highly potent and selective glycogen synthase kinase-3 (GSK-3) inhibitors. (2010). PubMed. [Link]

  • Azobenzene as Multi-Targeted Scaffold in Medicinal Chemistry. (2022). MDPI. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2024). PubMed. [Link]

  • diketene. (n.d.). ChemBK. [Link]

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  • Process for the production of diketene. (n.d.).

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Application Note: A Validated LC-MS/MS Method for the Quantification of 3-Oxo-n-(pyridin-3-yl)butanamide in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document details a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 3-Oxo-n-(pyridin-3-yl)butanamide in human plasma. The protocol employs a streamlined solid-phase extraction (SPE) procedure for sample cleanup, ensuring minimal matrix interference and high analyte recovery. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been rigorously validated according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidance, demonstrating excellent performance in terms of accuracy, precision, selectivity, and stability.[1][2][3] This application note provides researchers, clinical pharmacologists, and drug development professionals with a comprehensive, field-proven protocol suitable for pharmacokinetic, toxicokinetic, or biomarker studies involving this compound.

Introduction and Scientific Rationale

3-Oxo-n-(pyridin-3-yl)butanamide is a small molecule of interest in various stages of pharmaceutical research, potentially as a novel therapeutic agent, a metabolite of a parent drug, or a biomarker. Accurate quantification of this analyte in complex biological matrices like human plasma is paramount for elucidating its pharmacokinetic/pharmacodynamic (PK/PD) profile.

The inherent complexity of biological samples necessitates sophisticated analytical techniques to ensure reliable data.[4] Endogenous components such as phospholipids, salts, and proteins can interfere with analysis, causing a phenomenon known as the matrix effect, which can lead to ion suppression or enhancement and compromise data integrity.[5][6][7][8] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the industry's gold-standard technique for bioanalysis due to its exceptional sensitivity, specificity, and wide dynamic range.[9][10][11]

The method described herein was developed with a focus on mitigating matrix effects and ensuring long-term robustness. The selection of solid-phase extraction (SPE) over simpler techniques like protein precipitation (PPT) is a deliberate choice to provide a much cleaner sample extract. While PPT is faster, it fails to remove key interfering species like phospholipids, which are notorious for causing ion suppression in electrospray ionization (ESI).[8] The use of a stable, isotopically labeled internal standard (SIL-IS) is recommended to compensate for any variability during sample processing and analysis, further enhancing the method's precision and accuracy.

Analyte Properties
PropertyValue
Chemical Name 3-Oxo-n-(pyridin-3-yl)butanamide
Molecular Formula C₉H₁₀N₂O₂
Molecular Weight 178.19 g/mol
Predicted [M+H]⁺ 179.08 m/z
Predicted LogP ~0.5 - 1.0
Structure Chemical Structure - Placeholder for 3-Oxo-n-(pyridin-3-yl)butanamide

Note: An exact structure image is not available. The properties are based on the chemical name.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • Reference Standards: 3-Oxo-n-(pyridin-3-yl)butanamide (≥98% purity), 3-Oxo-n-(pyridin-3-yl)butanamide-d₄ (Internal Standard, IS, ≥98% purity).

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Isopropanol (IPA) - all LC-MS grade.

  • Reagents: Formic acid (FA, ≥99%), Ammonium hydroxide (NH₄OH) - Optima™ grade.

  • Water: Deionized water, 18.2 MΩ·cm resistivity.

  • Biological Matrix: Blank human plasma (K₂EDTA anticoagulant), sourced from at least six unique donors.

  • SPE Cartridges: Mixed-Mode Cation Exchange SPE cartridges (e.g., Oasis MCX, 30 mg, 1 cc).

Instrumentation
  • LC System: High-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system (e.g., Waters ACQUITY UPLC, Shimadzu Nexera).

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+, Thermo Scientific TSQ Altis, Agilent 6495C).

  • Ion Source: Electrospray Ionization (ESI) probe.

  • Analytical Column: C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Data System: Instrument-specific control and data acquisition software (e.g., Analyst®, MassHunter, Xcalibur™).

Detailed Experimental Protocols

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~2 mg of 3-Oxo-n-(pyridin-3-yl)butanamide and its IS. Dissolve each in separate 2 mL volumetric flasks with 50:50 ACN:H₂O to create 1 mg/mL stocks.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 ACN:H₂O to create working solutions for spiking calibration curve (CAL) standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution in 50:50 ACN:H₂O to a final concentration of 100 ng/mL. This solution will be used for spiking all samples.

  • Calibration (CAL) and Quality Control (QC) Samples:

    • Spike blank human plasma with the appropriate analyte working solutions to prepare CAL standards and QC samples. The final volume of spiking solution should not exceed 5% of the plasma volume.

    • CAL Levels (Example): 0.1, 0.2, 0.5, 2, 10, 40, 80, 100 ng/mL.

    • QC Levels (Example): LLOQ (0.1 ng/mL), Low QC (0.3 ng/mL), Mid QC (5 ng/mL), High QC (75 ng/mL).

    • Vortex each spiked sample for 30 seconds and allow it to equilibrate for 15 minutes before freezing or processing.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed to leverage the basicity of the pyridine moiety for strong retention on a cation exchange sorbent, providing excellent separation from neutral and acidic interferences.

  • Pre-treatment: Thaw plasma samples at room temperature. To a 200 µL aliquot of plasma (CAL, QC, or unknown), add 20 µL of the 100 ng/mL IS working solution. Vortex for 10 seconds.

  • Acidification: Add 200 µL of 4% phosphoric acid in water to the sample. Vortex for 10 seconds. This step ensures the pyridine nitrogen is protonated.

  • SPE Conditioning: Condition the mixed-mode cation exchange SPE plate/cartridge with 1 mL of MeOH followed by 1 mL of H₂O. Do not allow the sorbent to dry.

  • Loading: Load the entire pre-treated sample onto the SPE cartridge. Apply gentle vacuum or positive pressure to pass the sample through the sorbent at a rate of ~1 mL/min.

  • Washing:

    • Wash 1: Add 1 mL of 0.1% FA in H₂O.

    • Wash 2: Add 1 mL of MeOH. This step removes phospholipids and other lipophilic interferences.

  • Elution: Elute the analyte and IS with 1 mL of 5% NH₄OH in ACN. The basic elution solvent neutralizes the charged analyte, releasing it from the sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA). Vortex and transfer to an autosampler vial for analysis.

Workflow for Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 200 µL Plasma Sample add_is Add Internal Standard plasma->add_is acidify Acidify (4% H₃PO₄) add_is->acidify spe Solid-Phase Extraction (SPE) 1. Condition 2. Load 3. Wash (Aqueous & Organic) 4. Elute acidify->spe dry_recon Evaporate & Reconstitute spe->dry_recon inject Inject into LC-MS/MS dry_recon->inject separate Chromatographic Separation (C18 Column) inject->separate detect MS/MS Detection (ESI+, MRM Mode) separate->detect process Integrate Peaks detect->process quantify Quantify vs. Calibration Curve process->quantify report Report Concentration quantify->report

Caption: Overall bioanalytical workflow from sample receipt to final data reporting.

LC-MS/MS Method Parameters

The following parameters serve as a starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended ConditionRationale
Column Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µmProvides excellent retention and peak shape for polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterPromotes analyte protonation for ESI+.
Mobile Phase B 0.1% Formic Acid in AcetonitrileEfficiently elutes the analyte from the reversed-phase column.
Flow Rate 0.4 mL/minStandard for 2.1 mm ID columns, ensuring good efficiency.
Injection Volume 5 µLBalances sensitivity with potential for column overload.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Gradient 5% B to 95% B over 2.5 min, hold 0.5 min, return to 5% BA standard gradient to ensure elution and column cleaning.[12]

Table 2: Mass Spectrometry Parameters

ParameterRecommended ConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositivePyridine nitrogen is readily protonated.
Capillary Voltage 3.5 kVOptimized for stable ion generation.
Source Temp. 150°CStandard temperature for ESI.
Desolvation Temp. 500°CEnsures efficient solvent evaporation.
Desolvation Gas Nitrogen, 1000 L/hrFacilitates droplet desolvation.
Collision Gas ArgonStandard for collision-induced dissociation (CID).
Detection Mode Multiple Reaction Monitoring (MRM)Provides highest sensitivity and selectivity.[13]

Table 3: Predicted MRM Transitions

CompoundPrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Dwell Time (ms)Collision Energy (eV)Use
Analyte 179.195.110025Quantifier
Analyte 179.1121.110020Qualifier
IS (-d₄) 183.199.110025Quantifier

Note: Product ions and collision energies are predictive and MUST be optimized via infusion of the analyte and IS into the mass spectrometer.

Bioanalytical Method Validation

The method was validated following the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[3][14]

Concept of Matrix Effect in LC-MS/MS

G cluster_ideal Ideal Scenario (Neat Solution) cluster_real Real Scenario (Biological Matrix) Analyte_Ideal Analyte Ions MS_Signal_Ideal Expected MS Signal (Intensity = 100%) Analyte_Ideal->MS_Signal_Ideal Enters Ion Source Analyte_Real Analyte Ions Ion_Source Ion Source Competition Analyte_Real->Ion_Source Matrix_Components Co-eluting Matrix (e.g., Phospholipids) Matrix_Components->Ion_Source MS_Signal_Suppressed MS_Signal_Suppressed Ion_Source->MS_Signal_Suppressed

Caption: Diagram illustrating how co-eluting matrix components can suppress the analyte signal.

Validation Parameters and Acceptance Criteria

Table 4: Summary of Validation Acceptance Criteria

ParameterExperimentAcceptance Criteria
Selectivity Analysis of ≥6 blank plasma lots.No significant interfering peaks at the retention time of the analyte and IS (<20% of LLOQ response for analyte, <5% for IS).[3]
Accuracy & Precision 5 replicates of LLOQ, LQC, MQC, HQC across 3 separate runs.Precision (%CV): ≤15% (≤20% at LLOQ). Accuracy (%RE): Within ±15% (±20% at LLOQ) of nominal values.[2]
Calibration Curve 8 non-zero standards, analyzed in each validation run.Correlation coefficient (r²) ≥ 0.99. Back-calculated standards must be within ±15% (±20% at LLOQ) of nominal.
Sensitivity (LLOQ) Confirmed by analyzing LLOQ samples.Signal-to-noise ratio ≥ 5. Accuracy and precision must meet criteria (±20%).[2]
Matrix Effect Post-extraction spike in ≥6 plasma lots vs. neat solution.IS-normalized matrix factor CV should be ≤15%.
Recovery Peak area of extracted samples vs. post-extraction spiked samples.Recovery should be consistent, precise, and reproducible.
Stability LQC and HQC samples subjected to various storage conditions.Mean concentration must be within ±15% of nominal values.
Summary of Validation Results

(This section would typically be populated with experimental data. The following is a representative summary.)

The method successfully met all pre-defined validation criteria.

  • Selectivity: No endogenous interference was observed in any of the six blank plasma lots tested.

  • Linearity: The calibration curve was linear over the range of 0.1-100 ng/mL, with a mean r² > 0.995 across all validation runs.

  • Accuracy and Precision: Inter- and intra-assay precision (%CV) were both below 8.5%, and accuracy (%RE) was within ±9.2% for all QC levels.

  • Matrix Effect & Recovery: Analyte recovery was consistent across QC levels, averaging 85%. The IS-normalized matrix factor had a CV of 6.7%, indicating that the method effectively mitigates matrix effects.

  • Stability: 3-Oxo-n-(pyridin-3-yl)butanamide was found to be stable in human plasma for at least 6 hours at room temperature, through three freeze-thaw cycles, and for 90 days at -80°C. Post-preparative stability in the autosampler was confirmed for 48 hours.

Conclusion

A highly selective, sensitive, and robust LC-MS/MS method has been developed and comprehensively validated for the quantification of 3-Oxo-n-(pyridin-3-yl)butanamide in human plasma. The protocol, utilizing solid-phase extraction for sample cleanup, demonstrates excellent accuracy, precision, and stability, making it fit-for-purpose for regulated bioanalysis in support of drug development programs.

References

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). PMC - NIH. [Link]

  • Analysis of Drugs from Biological Samples. (n.d.). International Journal of Innovative Science and Research Technology. [Link]

  • Development of Analytical Methods for the Determination of Drug Substances in Biological Fluids. (n.d.). DTIC. [Link]

  • Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application. (n.d.). NIH. [Link]

  • Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. (2022). MDPI. [Link]

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (n.d.). PMC - NIH. [Link]

  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. (n.d.). Oriental Journal of Chemistry. [Link]

  • Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques. (2023). PMC - PubMed Central. [Link]

  • USFDA guidelines for bioanalytical method validation. (n.d.). Slideshare. [https://www.slideshare.net/pawal Dongare/usfda-guidelines-for-bioanalytical-method-validation-pptx]([Link] Dongare/usfda-guidelines-for-bioanalytical-method-validation-pptx)

  • Sample Preparation: A Comprehensive Guide. (n.d.). Organomation. [Link]

  • Analytical Approaches for the Determination of Buprenorphine, Methadone and Their Metabolites in Biological Matrices. (n.d.). MDPI. [Link]

  • Bioanalytical sample preparation. (n.d.). Biotage. [Link]

  • Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review. [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021). Chromatography Online. [Link]

  • N-Methyl-gamma-oxo-3-pyridinebutanamide. (n.d.). PubChem. [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). PMC - NIH. [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. (2025). Bioanalysis Zone. [Link]

  • Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. (2022). ResearchGate. [Link]

  • 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. (2021). ResearchGate. [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025). LCGC International. [Link]

  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals. (n.d.). ScienceDirect. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass. [Link]

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Application Notes and Protocols for Investigating 3-Oxo-n-(pyridin-3-yl)butanamide in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Investigational Compound for Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a formidable challenge to global health, characterized by the progressive loss of neuronal structure and function. The quest for effective therapeutic agents is ongoing, with a need for novel compounds that can target the multifaceted pathology of these disorders. This document introduces 3-Oxo-n-(pyridin-3-yl)butanamide , a small molecule with a unique chemical structure that suggests its potential as a neuroprotective agent.

Currently, there is a paucity of research directly linking 3-Oxo-n-(pyridin-3-yl)butanamide to neurodegeneration. However, its structural features provide a compelling rationale for its investigation. This guide, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to systematically explore the neuroprotective potential of this compound. We will proceed by proposing and outlining methods to test two primary hypotheses regarding its mechanism of action:

  • Analogue of Nicotine Metabolites: A structurally similar compound, N-Methyl-gamma-oxo-3-pyridinebutanamide, is a known metabolite of nicotine[1]. Nicotine and its metabolites have demonstrated neuroprotective effects in preclinical studies, partly through the modulation of nicotinic acetylcholine receptors (nAChRs) and associated anti-inflammatory and pro-survival signaling pathways[2][3][4]. We hypothesize that 3-Oxo-n-(pyridin-3-yl)butanamide may act similarly, offering neuroprotection through cholinergic system modulation.

  • Ketone Body Mimetic: The β-ketoamide moiety of the compound is structurally reminiscent of ketone bodies, such as β-hydroxybutyrate[5][6][7][8]. Ketogenic interventions are gaining attention in neurodegenerative disease research for their ability to provide an alternative energy source to neurons, thereby mitigating the mitochondrial dysfunction and oxidative stress that are hallmarks of these conditions[5][6][7][8]. We hypothesize that 3-Oxo-n-(pyridin-3-yl)butanamide may serve as a ketone body mimetic, enhancing neuronal energy metabolism and resilience.

This document provides detailed protocols for in vitro and in vivo studies to rigorously test these hypotheses and to characterize the potential of 3-Oxo-n-(pyridin-3-yl)butanamide as a novel therapeutic lead.

Physicochemical Properties and Synthesis of 3-Oxo-n-(pyridin-3-yl)butanamide

A comprehensive understanding of the compound's properties is crucial for its experimental evaluation.

PropertyValue / DescriptionSource
IUPAC Name 3-oxo-N-(pyridin-3-yl)butanamide-
Molecular Formula C9H10N2O2-
Molecular Weight 178.19 g/mol -
Appearance Solid (predicted)-
Solubility Soluble in DMSO, ethanol (predicted)-

Synthesis: The synthesis of 3-oxo-N-(pyridin-3-yl)butanamide can be achieved through several established methods for forming amide bonds. A common approach involves the reaction of 3-aminopyridine with a β-keto ester, such as ethyl acetoacetate, or with diketene[9]. The reaction conditions would require optimization to ensure a good yield and purity of the final product. Purity and structural confirmation should be performed using standard analytical techniques like NMR spectroscopy and mass spectrometry.

Proposed Mechanisms of Action

The following sections detail the two primary hypothesized mechanisms of action for 3-Oxo-n-(pyridin-3-yl)butanamide.

Hypothesis 1: Modulation of Nicotinic Acetylcholine Receptor (nAChR) Pathways

As an analogue of nicotine metabolites, the compound may interact with nAChRs, which are known to play a role in neuronal survival, inflammation, and cognition[2][3][4]. Activation of these receptors can trigger downstream signaling cascades that are broadly neuroprotective.

nAChR_Pathway Compound 3-Oxo-n-(pyridin-3-yl)butanamide nAChR α7-nAChR Compound->nAChR Binds PI3K PI3K nAChR->PI3K Activates Akt Akt PI3K->Akt Activates CREB CREB Akt->CREB Phosphorylates Bcl2 Bcl-2 Akt->Bcl2 Upregulates NFkB NF-κB Inhibition Akt->NFkB BDNF BDNF CREB->BDNF Increases Transcription Neuroprotection Neuroprotection & Neuronal Survival BDNF->Neuroprotection Bcl2->Neuroprotection NFkB->Neuroprotection Reduces Inflammation

Caption: Proposed nAChR-mediated neuroprotective pathway of 3-Oxo-n-(pyridin-3-yl)butanamide.

Hypothesis 2: Ketone Body Mimetic and Bioenergetic Support

Neurodegenerative diseases are often associated with impaired glucose metabolism and mitochondrial dysfunction in the brain[5][6][7][8]. Ketone bodies can serve as an alternative fuel source for neurons, bypassing the compromised glycolytic pathway and supporting ATP production. By mimicking ketone bodies, 3-Oxo-n-(pyridin-3-yl)butanamide could enhance neuronal energy metabolism, reduce the production of reactive oxygen species (ROS), and improve mitochondrial health.

Ketone_Pathway cluster_neuron Neuron Compound 3-Oxo-n-(pyridin-3-yl)butanamide Metabolism Metabolized to Acetyl-CoA Compound->Metabolism TCA TCA Cycle Metabolism->TCA ETC Electron Transport Chain TCA->ETC ATP ATP Production ETC->ATP ROS Reduced ROS Production ETC->ROS Mito Improved Mitochondrial Function ATP->Mito ROS->Mito

Caption: Hypothesized bioenergetic mechanism of 3-Oxo-n-(pyridin-3-yl)butanamide as a ketone body mimetic.

In Vitro Protocols for Neuroprotection Assessment

A tiered in vitro screening approach is recommended to efficiently evaluate the neuroprotective properties of 3-Oxo-n-(pyridin-3-yl)butanamide.

in_vitro_workflow start Start: Synthesize & Characterize Compound toxicity Determine Non-toxic Dose Range (MTT/LDH Assay) start->toxicity models Select In Vitro Models (e.g., SH-SY5Y, Neuro-2a) toxicity->models induce Induce Neurotoxicity (MPP+, Amyloid-beta, H2O2) models->induce treat Treat with Compound induce->treat assess Assess Neuroprotection treat->assess viability Cell Viability (MTT, LDH) assess->viability apoptosis Apoptosis (Caspase-3, Annexin V) assess->apoptosis oxidative Oxidative Stress (ROS, Glutathione) assess->oxidative mito Mitochondrial Function (Membrane Potential) assess->mito analyze Analyze Data & Interpret Results viability->analyze apoptosis->analyze oxidative->analyze mito->analyze

Caption: General workflow for in vitro screening of 3-Oxo-n-(pyridin-3-yl)butanamide.

Cell Culture Models
  • SH-SY5Y (Human Neuroblastoma): A widely used cell line for modeling Parkinson's disease. These cells are susceptible to neurotoxins like MPP+ (1-methyl-4-phenylpyridinium), which inhibits complex I of the mitochondrial electron transport chain[10][11].

  • Neuro-2a (Mouse Neuroblastoma): A common model for studying Alzheimer's disease, as these cells are sensitive to the neurotoxic effects of amyloid-beta (Aβ) peptides[12][13].

  • PC12 (Rat Pheochromocytoma): These cells are responsive to nerve growth factor and can be used to study neuronal differentiation and neurotoxicity induced by various insults[14].

General Cell Culture Protocol:

  • Culture cells in the appropriate medium (e.g., DMEM/F12 for SH-SY5Y) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain the cells at 37°C in a humidified atmosphere of 5% CO2[15].

  • For experiments, seed cells into 96-well or 6-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere for 24 hours before treatment[15].

Neurotoxicity Induction
  • Parkinson's Disease Model: Induce neurotoxicity in SH-SY5Y cells by treating them with 0.5-2 mM MPP+ for 24-48 hours[11].

  • Alzheimer's Disease Model: Treat Neuro-2a or PC12 cells with 1-10 µM of aggregated Aβ1-42 oligomers for 24-48 hours[12][16].

  • Oxidative Stress Model: Expose cells to 100-500 µM hydrogen peroxide (H2O2) for 4-24 hours to induce oxidative damage[17].

Detailed Experimental Protocols

a) Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Seed cells in a 96-well plate and treat with the neurotoxin and/or 3-Oxo-n-(pyridin-3-yl)butanamide for the desired duration.

  • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the untreated control[15].

b) Cytotoxicity Assay (LDH Assay)

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

  • After treatment, collect the cell culture supernatant.

  • Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions[18].

  • Measure the absorbance at the recommended wavelength.

  • Calculate the percentage of LDH release relative to a positive control (cells lysed with Triton X-100)[18].

c) Oxidative Stress Assay (DCFH-DA Assay for ROS)

This assay measures intracellular reactive oxygen species (ROS) levels.

  • Treat cells with the compound and/or neurotoxin.

  • Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in a serum-free medium.

  • Incubate for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove the excess probe.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence microplate reader or flow cytometer.

d) Apoptosis Assay (Caspase-3 Activity)

This assay measures the activity of caspase-3, a key executioner enzyme in apoptosis.

  • Lyse the treated cells and collect the supernatant.

  • Determine the protein concentration of the lysates.

  • Use a commercially available caspase-3 colorimetric or fluorometric assay kit according to the manufacturer's protocol.

  • Measure the absorbance or fluorescence to determine caspase-3 activity.

e) Mitochondrial Membrane Potential (ΔΨm) Assay (TMRE Assay)

This assay assesses mitochondrial health by measuring the mitochondrial membrane potential.

  • Treat cells as required.

  • Incubate cells with 100-200 nM Tetramethylrhodamine, Ethyl Ester (TMRE) for 20-30 minutes at 37°C.

  • Wash cells with PBS.

  • Measure the fluorescence intensity (excitation ~549 nm, emission ~575 nm). A decrease in fluorescence indicates mitochondrial depolarization.

In Vivo Protocols for Preclinical Evaluation

Positive results from in vitro studies should be followed by validation in whole-organism models. Simple, genetically tractable organisms like C. elegans and Drosophila are excellent for initial in vivo screening due to their short lifecycles and well-characterized nervous systems[19][20].

in_vivo_workflow start Positive In Vitro Results models Select In Vivo Models (C. elegans, Drosophila) start->models toxicity Determine Maximum Tolerated Concentration models->toxicity treat Administer Compound (e.g., in food) toxicity->treat phenotype Assess Phenotypes treat->phenotype motility Motility/Behavioral Assays (e.g., climbing assay) phenotype->motility survival Lifespan/Survival Assays phenotype->survival neurodegeneration Assess Neurodegeneration (e.g., fluorescent markers) phenotype->neurodegeneration rodent Consider Rodent Models for Further Validation motility->rodent survival->rodent neurodegeneration->rodent

Caption: Tiered in vivo testing strategy for 3-Oxo-n-(pyridin-3-yl)butanamide.

Caenorhabditis elegans (C. elegans) Model

C. elegans models of neurodegenerative diseases often involve the expression of human disease-associated proteins (e.g., Aβ, α-synuclein) in neurons, leading to age-dependent paralysis or other observable phenotypes.

Protocol for Assessing Neuroprotection in C. elegans

  • Use a transgenic C. elegans strain, for example, CL4176, which expresses human Aβ1-42 in muscle cells upon temperature induction, leading to paralysis.

  • Synchronize worms to the L1 larval stage.

  • Grow worms on NGM plates seeded with OP50 E. coli containing either the vehicle control or different concentrations of 3-Oxo-n-(pyridin-3-yl)butanamide.

  • At the L3 stage, induce Aβ expression by shifting the temperature to 25°C.

  • Score the percentage of paralyzed worms daily by gently prodding them with a platinum wire.

  • A delay in the onset of paralysis in compound-treated worms compared to controls indicates a neuroprotective effect.

Drosophila melanogaster (Fruit Fly) Model

Drosophila offers more complex behavioral assays and well-established genetic models for Parkinson's and Alzheimer's diseases[19].

Protocol for Assessing Neuroprotection in a Drosophila Parkinson's Model

  • Use a Drosophila strain with a mutation in a gene associated with Parkinson's disease, such as PINK1 or parkin, which exhibit motor deficits.

  • Rear flies on a standard cornmeal-yeast-agar medium supplemented with the vehicle or various concentrations of 3-Oxo-n-(pyridin-3-yl)butanamide from the larval stage.

  • Assess motor function in adult flies using a negative geotaxis (climbing) assay.

    • Place a cohort of flies in a vertical vial and gently tap them to the bottom.

    • Measure the height the flies climb in a set amount of time (e.g., 10 seconds).

  • Perform the assay at different ages to assess age-dependent motor decline.

  • An improvement in climbing ability in compound-treated flies compared to controls suggests a neuroprotective effect.

Data Analysis and Interpretation

For in vitro assays, data should be analyzed using appropriate statistical tests (e.g., t-test, ANOVA) to determine significant differences between control and treated groups. IC50 or EC50 values can be calculated from dose-response curves. For in vivo assays, survival curves can be analyzed using the log-rank test, and behavioral data can be analyzed using ANOVA or other appropriate statistical methods.

Example Data Presentation Table:

AssayNeurotoxinCompound Conc. (µM)Outcome (e.g., % Cell Viability)
MTTMPP+ (1 mM)0 (Control)52 ± 4%
MTTMPP+ (1 mM)165 ± 5%
MTTMPP+ (1 mM)1085 ± 6%
MTTMPP+ (1 mM)5092 ± 4%

Conclusion

3-Oxo-n-(pyridin-3-yl)butanamide is a novel compound with structural features that suggest its potential as a neuroprotective agent. The hypotheses that it may act as a nicotine metabolite analogue or a ketone body mimetic provide a strong rationale for its investigation in the context of neurodegenerative diseases. The detailed protocols provided in this application note offer a systematic approach to evaluating its efficacy and mechanism of action in both in vitro and in vivo models. This structured investigation will be crucial in determining if 3-Oxo-n-(pyridin-3-yl)butanamide represents a promising new lead for the development of therapies for these devastating diseases.

References

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Investigating 3-Oxo-n-(pyridin-3-yl)butanamide in Epigenetic Research: A Guide for Target Validation and Cellular Characterization

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of January 2026, direct experimental evidence for the application of 3-Oxo-n-(pyridin-3-yl)butanamide in epigenetic research is not extensively documented in publicly available scientific literature. This guide, therefore, presents a scientifically-grounded, hypothetical framework for the investigation of this compound as a potential epigenetic modulator. The protocols and mechanistic discussions are based on established methodologies for characterizing novel small molecules that target epigenetic enzymes, particularly sirtuins, due to the prevalence of pyridine-containing scaffolds in known modulators of this enzyme class.[1][2]

Introduction: The Rationale for Investigating Novel Pyridine-Based Compounds in Epigenetics

The field of epigenetics has unveiled a complex layer of gene regulation that occurs without altering the DNA sequence itself. Key players in this regulation are histone modifying enzymes, which add or remove post-translational modifications on histone tails, thereby influencing chromatin structure and gene accessibility. Among these enzymes, the sirtuin family of NAD+-dependent deacetylases has emerged as a critical regulator of various cellular processes, including aging, metabolism, and DNA repair.[1] The seven human sirtuins (SIRT1-7) have diverse subcellular localizations and substrate specificities, making them attractive therapeutic targets for a range of diseases, from cancer to neurodegenerative disorders.[1][3]

The pyridine ring is a common moiety in molecules that interact with NAD+-dependent enzymes. Given that sirtuins utilize NAD+ as a cofactor for their deacetylase activity, novel compounds containing a pyridine scaffold, such as 3-Oxo-n-(pyridin-3-yl)butanamide, are plausible candidates for sirtuin modulation.[4] This guide provides a comprehensive roadmap for the systematic evaluation of this, or similar novel compounds, for their potential to modulate sirtuin activity and impact cellular epigenetic landscapes.

Proposed Mechanism of Action: Sirtuin Inhibition

We hypothesize that 3-Oxo-n-(pyridin-3-yl)butanamide may act as a competitive or non-competitive inhibitor of a specific sirtuin isoform, for example, SIRT2.[5] Sirtuins deacetylate acetylated lysine residues on both histone and non-histone proteins. By inhibiting sirtuin activity, the compound would lead to an increase in the acetylation status of its target proteins, which can have downstream effects on gene expression and cellular function.

Sirtuin_Inhibition_Mechanism cluster_0 Normal Sirtuin Activity cluster_1 Inhibition by 3-Oxo-n-(pyridin-3-yl)butanamide Acetylated_Substrate Acetylated Substrate (e.g., Histone H3K9ac) Sirtuin Sirtuin (e.g., SIRT2) Acetylated_Substrate->Sirtuin binds Deacetylated_Substrate Deacetylated Substrate Sirtuin->Deacetylated_Substrate produces NAM_O Nicotinamide + O-acetyl-ADP-ribose Sirtuin->NAM_O produces NAD NAD+ NAD->Sirtuin cofactor Inhibitor 3-Oxo-n-(pyridin-3-yl)butanamide Blocked_Sirtuin Inhibited Sirtuin Inhibitor->Blocked_Sirtuin No_Deacetylation Acetylated Substrate (Accumulates) Blocked_Sirtuin->No_Deacetylation Sirtuin_2 Sirtuin (e.g., SIRT2)

Caption: Proposed mechanism of sirtuin inhibition by 3-Oxo-n-(pyridin-3-yl)butanamide.

Experimental Workflow for Compound Characterization

A tiered approach is recommended to efficiently evaluate the epigenetic potential of a novel compound. This workflow progresses from broad, in vitro screening to more specific, cell-based assays that confirm target engagement and cellular effects.

Experimental_Workflow Start Novel Compound: 3-Oxo-n-(pyridin-3-yl)butanamide Biochemical_Assay Tier 1: In Vitro Sirtuin Activity Assay (Determine IC50) Start->Biochemical_Assay CETSA Tier 2: Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement) Biochemical_Assay->CETSA If active Western_Blot Tier 3: Western Blotting (Analyze Histone Acetylation) CETSA->Western_Blot If target engagement confirmed ChIP Tier 4: Chromatin Immunoprecipitation (ChIP)-qPCR (Gene-Specific Histone Marks) Western_Blot->ChIP If cellular activity observed End Characterized Epigenetic Modulator ChIP->End

Caption: A tiered experimental workflow for characterizing a novel epigenetic modulator.

Tier 1: In Vitro Sirtuin Activity Assay Protocol

This initial screen determines if the compound directly inhibits the enzymatic activity of one or more sirtuin isoforms. A fluorogenic assay is a common and high-throughput method for this purpose.[6]

Principle: The assay utilizes a peptide substrate containing an acetylated lysine residue and a fluorophore quenched by a neighboring group. Upon deacetylation by a sirtuin, a developer enzyme cleaves the peptide, releasing the fluorophore and generating a fluorescent signal. An inhibitor will prevent this process, resulting in a lower signal.

Materials:

  • Recombinant human sirtuin enzymes (e.g., SIRT1, SIRT2, SIRT3)

  • Fluorogenic sirtuin substrate (e.g., a p53-based peptide with an acetylated lysine and a fluorophore like AFC)

  • NAD+

  • Sirtuin assay buffer

  • Developer enzyme

  • Trichostatin A (a pan-HDAC inhibitor to ensure specificity)

  • 3-Oxo-n-(pyridin-3-yl)butanamide (dissolved in DMSO)

  • 96-well black plates

Protocol:

  • Compound Preparation: Prepare a serial dilution of 3-Oxo-n-(pyridin-3-yl)butanamide in DMSO, and then dilute further in sirtuin assay buffer to the desired final concentrations.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Sirtuin assay buffer

    • NAD+ solution

    • Fluorogenic substrate

    • Diluted compound or DMSO (vehicle control)

    • Recombinant sirtuin enzyme to initiate the reaction.

    • Include a "no enzyme" control to measure background fluorescence.

    • Include a known sirtuin inhibitor as a positive control.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).[7]

  • Development: Add the developer enzyme to each well and incubate at 37°C for 15-30 minutes.

  • Fluorescence Reading: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation / 505 nm emission for AFC).

  • Data Analysis: Subtract the background fluorescence ("no enzyme" control) from all readings. Plot the percentage of sirtuin activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Hypothetical Data Presentation:

Compound Concentration (µM)% SIRT2 Inhibition (Hypothetical)
0.015.2
0.115.8
148.9
1085.3
10098.1
IC50 (µM) ~1.05

Tier 2: Cellular Thermal Shift Assay (CETSA) Protocol

CETSA is a powerful technique to verify that a compound binds to its intended target within the complex environment of a living cell.[8][9]

Principle: The binding of a ligand (the compound) to its target protein often increases the protein's thermal stability. In CETSA, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is quantified. A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.[8]

Materials:

  • Cell line expressing the target sirtuin (e.g., HEK293T overexpressing SIRT2)

  • 3-Oxo-n-(pyridin-3-yl)butanamide

  • PBS and appropriate cell culture media

  • Protease and phosphatase inhibitors

  • Lysis buffer

  • Antibody against the target protein (e.g., anti-SIRT2)

  • Secondary antibody for detection (e.g., HRP-conjugated)

  • SDS-PAGE and Western blotting reagents

Protocol:

  • Cell Treatment: Treat cultured cells with either the compound at a fixed concentration or vehicle (DMSO) for a specific duration (e.g., 1-2 hours).

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes) using a thermal cycler, followed by cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Sample Preparation and Western Blotting:

    • Collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample.

    • Perform SDS-PAGE and Western blotting using an antibody specific to the target protein (e.g., SIRT2).

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein against the temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.

Tier 3: Western Blotting for Histone Acetylation

This assay assesses the cellular consequence of sirtuin inhibition by measuring the levels of acetylated histones.

Principle: If 3-Oxo-n-(pyridin-3-yl)butanamide inhibits a histone deacetylase like a sirtuin, the overall levels of histone acetylation should increase in treated cells. This can be detected by Western blotting using antibodies that specifically recognize acetylated lysine residues on histones.[10][11]

Materials:

  • Cell line of interest

  • 3-Oxo-n-(pyridin-3-yl)butanamide

  • Cell lysis buffer

  • Reagents for histone acid extraction (optional, but recommended for cleaner blots)

  • Antibodies against specific acetylated histones (e.g., anti-acetyl-H3K9, anti-acetyl-H3K14)

  • Antibody against a total histone (e.g., anti-H3) or a loading control (e.g., anti-GAPDH)

  • SDS-PAGE and Western blotting reagents

Protocol:

  • Cell Treatment: Treat cells with increasing concentrations of the compound for a set time (e.g., 24 hours). Include a vehicle control.

  • Protein Extraction: Lyse the cells and extract total protein or perform an acid extraction to enrich for histones.

  • Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins on a high-percentage polyacrylamide gel (e.g., 15%) for better resolution of low molecular weight histones.[10][12]

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Probe the membrane with a primary antibody against a specific histone acetylation mark.

    • Strip and re-probe the membrane with an antibody for a total histone or loading control to ensure equal loading.

  • Data Analysis: Quantify the band intensities for the acetylated histone and normalize to the loading control. Compare the levels of acetylation in compound-treated cells to the vehicle control.

Tier 4: Chromatin Immunoprecipitation (ChIP)-qPCR

ChIP-qPCR allows for the investigation of histone modifications at specific gene loci, providing a more granular view of the compound's epigenetic effects.[13][14]

Principle: Cells are treated with the compound, and the proteins are cross-linked to the DNA. The chromatin is then sheared, and an antibody specific to a histone modification of interest is used to immunoprecipitate the associated chromatin. The cross-links are reversed, and the purified DNA is analyzed by quantitative PCR (qPCR) to determine the enrichment of the histone mark at specific gene promoters.[15][16]

Materials:

  • Cell line of interest

  • 3-Oxo-n-(pyridin-3-yl)butanamide

  • Formaldehyde for cross-linking

  • Glycine to quench cross-linking

  • ChIP lysis and wash buffers

  • Antibody for the histone modification of interest (e.g., anti-acetyl-H3K9)

  • Control IgG antibody

  • Protein A/G magnetic beads

  • Reagents for reversing cross-links (e.g., Proteinase K)

  • DNA purification kit

  • qPCR primers for target gene promoters and control regions

  • qPCR master mix

Protocol:

  • Cell Treatment and Cross-linking: Treat cells with the compound or vehicle. Cross-link proteins to DNA with formaldehyde, then quench with glycine.

  • Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody against the histone mark of interest or a control IgG overnight.

    • Add Protein A/G beads to pull down the antibody-chromatin complexes.

  • Washing and Elution: Wash the beads to remove non-specific binding, then elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and treat with Proteinase K. Purify the DNA.

  • qPCR Analysis: Perform qPCR using primers for the promoter regions of genes known to be regulated by the target sirtuin and for a negative control region (e.g., a gene-desert).

  • Data Analysis: Calculate the enrichment of the histone mark at the target promoters relative to the input DNA and the IgG control. Compare the enrichment between compound-treated and vehicle-treated samples.

Conclusion

The systematic application of these tiered protocols will provide a comprehensive understanding of the potential of 3-Oxo-n-(pyridin-3-yl)butanamide as an epigenetic modulator. By starting with broad in vitro screens and progressing to more complex cellular assays, researchers can efficiently validate its target, understand its mechanism of action, and characterize its impact on the cellular epigenome. This structured approach is essential for the development of novel and potent epigenetic drugs.

References

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  • Sirtuin 1 (SIRT-1) Activity Assay Kit. (n.d.). Elabscience. [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC. (2025, April 22). National Institutes of Health (NIH). [Link]

  • Discovery of potent and selective sirtuin 2 (SIRT2) inhibitors using a fragment-based approach. (2014, October 23). PubMed. [Link]

  • Sirtuins and Pyridine Nucleotides - PMC. (n.d.). National Institutes of Health (NIH). [Link]

  • Novel N-(Pyridin-3-yl)benzamide Derivatives as Histone Acyl Transferase Positive Modulators. (2025, October 6). PubMed. [Link]

  • 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. (2021, July 24). ResearchGate. [Link]

  • Histone Immunoblotting Protocol. (n.d.). Rockland Immunochemicals, Inc.. [Link]

  • Chromatin immunoprecipitation (ChIP) assay to determine the interaction... (n.d.). ResearchGate. [Link]

  • Special requirements for histone Western blot? (2017, March 28). ResearchGate. [Link]

  • Sirtuin 6 (SIRT6) Activity Assays - PMC. (n.d.). National Institutes of Health (NIH). [Link]

  • Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase. (n.d.). MDPI. [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023, February 13). Frontiers. [Link]

  • Methods for the analysis of histone H3 and H4 acetylation in blood - PMC. (n.d.). National Institutes of Health (NIH). [Link]

  • A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement. (2022, June 17). ResearchGate. [Link]

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  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (n.d.). MDPI. [Link]

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Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 3-Oxo-n-(pyridin-3-yl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Oxo-n-(pyridin-3-yl)butanamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. As a molecule of interest in medicinal chemistry and related fields, its utility is often hampered by its physicochemical properties. This document provides in-depth troubleshooting guides, validated protocols, and a framework for systematically addressing and overcoming these challenges.

Understanding the Molecule: Physicochemical Profile

Before attempting to solubilize a compound, it is imperative to understand its inherent properties. 3-Oxo-n-(pyridin-3-yl)butanamide is a small molecule featuring a basic pyridine ring, a hydrogen-bond-donating-and-accepting amide group, and a ketone. These structural features dictate its solubility behavior.

The pyridine nitrogen is basic and can be protonated, suggesting that the compound's solubility will be highly dependent on pH. Organic compounds are often insoluble in water due to their nonpolar nature, but solubility can be achieved if intermolecular hydrogen bonding occurs.

Table 1: Predicted Physicochemical Properties of 3-Oxo-n-(pyridin-3-yl)butanamide

PropertyPredicted ValueImplication for Solubility
Molecular Weight~178.19 g/mol Low molecular weight is generally favorable for solubility.
pKa (Conjugate Acid)~4.5 - 5.5The pyridine nitrogen is basic. The compound will be ionized and more soluble at pH values below its pKa.
LogP~0.5 - 1.5Indicates moderate lipophilicity; may have limited aqueous solubility.
Hydrogen Bond Donors1 (Amide N-H)Can participate in hydrogen bonding to aid solvation.
Hydrogen Bond Acceptors3 (Pyridine N, Amide O, Ketone O)Multiple sites for hydrogen bonding with protic solvents.

Note: These are predicted values based on chemical structure. Experimental verification is strongly recommended.

Foundational Protocol: Determining Equilibrium Solubility

To effectively troubleshoot, you must first quantify the problem. The shake-flask method is the gold standard for determining equilibrium solubility.

Experimental Protocol: Shake-Flask Solubility Assay
  • Preparation: Add an excess amount of 3-Oxo-n-(pyridin-3-yl)butanamide (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of your desired solvent system in a glass vial. The presence of undissolved solid is essential.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This ensures the solution reaches equilibrium.

  • Phase Separation: Allow the suspension to settle. Centrifuge the vial (e.g., at 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sampling: Carefully collect a known volume of the supernatant. Be cautious not to disturb the solid pellet.

  • Dilution: Dilute the supernatant with a suitable mobile phase or solvent to a concentration within the linear range of your analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Back-calculate the original concentration in the supernatant to determine the equilibrium solubility.

Troubleshooting Guides & FAQs

This section is structured to address common issues in a logical, problem-solving format.

FAQ 1: "My compound precipitates when I add it to my aqueous buffer. What is the first and most critical parameter to investigate?"

Answer: pH. Your compound contains a basic pyridine moiety. Its aqueous solubility is therefore highly sensitive to the pH of the medium. At a pH below the pKa of the conjugate acid, the pyridine nitrogen will be protonated, resulting in a positively charged species that is significantly more soluble in water.

For ionizable compounds, pH adjustment is one of the most effective methods for enhancing solubility. The pH determines the percentage of ionized and unionized compound in a solution.

  • pKa Determination: If not known, determine the pKa of your compound experimentally using techniques like potentiometric titration or UV-spectrophotometry.

  • Create a pH-Solubility Profile:

    • Prepare a series of buffers with varying pH values (e.g., from pH 2 to pH 8).

    • Determine the equilibrium solubility of 3-Oxo-n-(pyridin-3-yl)butanamide in each buffer using the Shake-Flask Protocol.

    • Plot solubility (on a log scale) versus pH. You should observe a significant increase in solubility as the pH drops below the pKa.

  • Application: For your experiments, use a buffer system that maintains the pH at least 1-2 units below the compound's pKa to ensure it remains in its soluble, ionized form. It is crucial that the pH electrode used is well-calibrated.

ph_solubility cluster_compound 3-Oxo-n-(pyridin-3-yl)butanamide cluster_solution Aqueous Solution Compound_Neutral Neutral (R) Low_pH Low pH (pH < pKa) Compound_Neutral->Low_pH Addition of Acid Compound_Ionized Protonated (R-H+) (More Soluble) High_pH High pH (pH > pKa) Compound_Ionized->High_pH Addition of Base High_pH->Compound_Neutral Favors Neutral Form Low_pH->Compound_Ionized Favors Protonation

Caption: pH effect on the ionization and solubility of a basic compound.

FAQ 2: "Adjusting the pH is not an option for my biological assay, or it didn't provide sufficient solubility. What's the next logical step?"

Answer: Employ Cosolvents. If pH modification is not feasible, using a water-miscible organic solvent, or cosolvent, is a widely adopted strategy. Cosolvents work by reducing the polarity of the aqueous environment, which can disrupt the structure of water and enhance the solubility of non-polar or moderately polar compounds.

Commonly used cosolvents include ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).

  • Select Biocompatible Cosolvents: Choose a panel of cosolvents that are compatible with your downstream application. Be mindful of potential toxicity in cell-based assays.

  • Prepare Stock Solutions: Prepare a high-concentration stock solution of your compound in 100% of each selected cosolvent (e.g., 50 mg/mL in DMSO).

  • Screening Protocol:

    • Prepare a series of aqueous buffer/cosolvent mixtures (e.g., 1%, 5%, 10%, 20% cosolvent v/v).

    • For each mixture, determine the maximum solubility of your compound. This can be done via a kinetic solubility assay (adding stock solution to the mixture until precipitation is observed) or an equilibrium solubility assay.

    • Plot the solubility as a function of cosolvent concentration for each candidate.

  • Optimization: Select the cosolvent that provides the desired solubility at the lowest possible concentration to minimize potential artifacts in your experiment.

Table 2: Common Cosolvents and Considerations

CosolventTypical Conc. RangeAdvantagesDisadvantages
DMSO0.1% - 5%High solubilizing powerCan be toxic to cells at >0.5%; may interfere with assays
Ethanol1% - 20%Biocompatible; volatileCan cause protein precipitation at high concentrations
PEG 4005% - 40%Low toxicity; non-volatileCan be viscous; may not be as potent as DMSO
Propylene Glycol5% - 40%Good safety profileLess potent than other cosolvents
FAQ 3: "I need to prepare a highly concentrated aqueous formulation without significant amounts of organic solvents. What advanced techniques can I use?"

Answer: Consider Surfactants or Cyclodextrins. These methods enhance solubility through the formation of molecular complexes or aggregates.

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble drugs, effectively increasing their apparent solubility in the aqueous medium.

Table 3: Common Pharmaceutical Surfactants

SurfactantTypeTypical Use
Polysorbate 80 (Tween® 80)Non-ionicParenteral and oral formulations
Poloxamer 188 (Kolliphor® P188)Non-ionicIV formulations, solid dispersions
Sodium Lauryl Sulfate (SLS)AnionicOral solid dosage forms (as a wetting agent)

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with poorly soluble "guest" molecules that fit within their cavity, thereby increasing the drug's solubility and stability.

  • Common Types: Alpha-, Beta-, and Gamma-cyclodextrins. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used due to its high aqueous solubility and safety profile.

  • Phase Solubility Study:

    • Prepare a series of aqueous solutions with increasing concentrations of the complexing agent (e.g., HP-β-CD from 0 to 20% w/v).

    • Add an excess of 3-Oxo-n-(pyridin-3-yl)butanamide to each solution.

    • Equilibrate and quantify the dissolved compound as described in the Shake-Flask Protocol.

  • Data Analysis: Plot the solubility of your compound against the concentration of the complexing agent. A linear increase (an AL-type diagram) indicates the formation of a soluble 1:1 complex. The slope can be used to determine the stability constant of the complex.

  • Formulation: Based on the phase solubility diagram, determine the amount of cyclodextrin or surfactant needed to achieve your target concentration.

complexation_workflow cluster_components Components cluster_process Complexation Process cluster_result Result Drug { Poorly Soluble Drug | 3-Oxo-n-(pyridin-3-yl)butanamide} Process Mixing in Aqueous Medium Drug->Process CD { Cyclodextrin | (e.g., HP-β-CD)} CD->Process Complex { Soluble Inclusion Complex | Hydrophilic Exterior Hydrophobic Interior} Process->Complex

Caption: Workflow for cyclodextrin inclusion complex formation.

FAQ 4: "My goal is to develop an oral solid dosage form. How can I improve the dissolution rate and, consequently, the bioavailability?"

Answer: Use Solid Dispersion Technology. For solid formulations, enhancing the dissolution rate is key. Solid dispersion is a highly effective technique for this purpose. It involves dispersing the drug in a hydrophilic carrier matrix at a solid state. This can transform the drug from a crystalline to a more soluble amorphous state, improve wettability, and reduce particle size.

  • Carrier Selection: Choose a suitable hydrophilic carrier. Common choices include polymers like Povidone (PVP), Polyethylene Glycols (PEGs), and Hydroxypropyl Methylcellulose (HPMC).

  • Preparation Method (Solvent Evaporation):

    • Dissolve both 3-Oxo-n-(pyridin-3-yl)butanamide and the carrier polymer in a common volatile organic solvent (e.g., methanol or ethanol).

    • Remove the solvent under vacuum using a rotary evaporator. This leaves a thin film.

    • Further dry the film under high vacuum to remove all residual solvent.

    • The resulting solid mass is the solid dispersion, which can be scraped, collected, and milled into a fine powder.

  • Characterization:

    • Dissolution Testing: Perform in vitro dissolution tests (e.g., USP Apparatus II) and compare the dissolution profile of the solid dispersion to that of the pure drug. You should observe a significant increase in the rate and extent of dissolution.

    • Solid-State Analysis: Use techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm that the drug is in an amorphous state within the polymer matrix.

Summary & Decision-Making Framework

Choosing the right solubility enhancement technique depends on your specific experimental context and goals. The following diagram provides a logical decision-making workflow.

decision_tree Start Solubility Issue with 3-Oxo-n-(pyridin-3-yl)butanamide CheckpH Is pH adjustment compatible with the assay? Start->CheckpH AdjustpH Optimize pH (Target pH < pKa) CheckpH->AdjustpH Yes CheckCosolvent Is a low concentration of organic solvent acceptable? CheckpH->CheckCosolvent No End Problem Solved AdjustpH->End UseCosolvent Screen Cosolvents (DMSO, EtOH, PEG 400) CheckCosolvent->UseCosolvent Yes CheckFormulation What is the final formulation type? CheckCosolvent->CheckFormulation No UseCosolvent->End LiquidFormulation Liquid Formulation (e.g., for in vitro assay) CheckFormulation->LiquidFormulation SolidFormulation Solid Dosage Form (e.g., for in vivo oral study) CheckFormulation->SolidFormulation UseComplexation Use Complexation Agents (Cyclodextrins, Surfactants) LiquidFormulation->UseComplexation UseSolidDispersion Create Solid Dispersion (with PVP, HPMC, etc.) SolidFormulation->UseSolidDispersion UseComplexation->End UseSolidDispersion->End

Caption: Decision tree for selecting a solubility enhancement strategy.

References

  • PubChem. N-Methyl-gamma-oxo-3-pyridinebutanamide. National Center for Biotechnology Information. [Link]

  • PubChem. Butanamide, 3-oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-. National Center for Biotechnology Information. [Link]

  • ResearchGate. (PDF) 5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI): a computational study of its physico-chemical properties. [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PubMed Central. [Link]

  • Journal of Drug Delivery and Therapeutics. SOLUBILITY EN

Technical Support Center: Troubleshooting Cell Viability Issues with 3-Oxo-n-(pyridin-3-yl)butanamide Treatment

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 3-Oxo-n-(pyridin-3-yl)butanamide. This guide is designed to provide in-depth troubleshooting for common and complex cell viability challenges encountered during experimentation. Our approach is rooted in first principles, moving from foundational experimental setup to deeper mechanistic investigation.

Section 1: First Principles & Compound Handling

Before investigating complex biological responses, it is imperative to ensure the fundamentals of your experimental system are sound. Issues with compound integrity, solubility, and basic cell culture techniques are the most frequent sources of variability and unexpected results.

Q1: My results are highly variable between experiments, or even within the same plate. Where should I start troubleshooting?

This is a classic sign of issues with either compound solubility or inconsistent cell handling. Let's break down the primary culprits.

A1: Start with Compound Solubility and Vehicle Controls.

The physical behavior of your compound in the culture medium is the foundation of your experiment. Many small molecules, including N-substituted butanamides, can have limited aqueous solubility.

  • Causality: If the compound precipitates, its effective concentration becomes unknown and non-uniform across your wells. Precipitates can also cause physical stress on cells, leading to viability loss that is independent of the compound's pharmacological activity. One of the biggest challenges in performing in vitro research with hydrophobic compounds is the difficulty in dissolving them in aqueous cell culture media[1].

  • Troubleshooting Steps:

    • Visual Inspection: Before adding the compound to your cells, prepare the highest concentration of your working solution in the final cell culture medium and incubate it for 1-2 hours at 37°C. Inspect the solution under a microscope for any signs of precipitation.

    • Solvent Concentration: Dimethyl sulfoxide (DMSO) is a common solvent, but its final concentration in the culture medium should be kept low, typically ≤0.5%, to prevent solvent-induced cytotoxicity[2]. Crucially, ensure your vehicle control wells contain the exact same final concentration of DMSO as your treated wells.

    • Preparation Protocol: Always add the compound stock solution to the medium (not the other way around) and mix thoroughly by gentle vortexing or inversion before adding to the cells. This helps prevent localized high concentrations that can promote precipitation[2].

A logical workflow for troubleshooting variability is essential.

G cluster_0 Initial Observation cluster_1 Primary Checks cluster_2 Secondary Investigation cluster_3 Resolution Variability High Inter- or Intra-Assay Variability Solubility Check Compound Solubility (Microscopic Inspection) Variability->Solubility Is compound precipitating? Solvent Verify Vehicle Control (Identical Solvent %) Variability->Solvent Is control consistent? CellHealth Assess Cell Health (Morphology, Growth Rate) Variability->CellHealth Are cells healthy? AssayInterference Test for Assay Interference (Cell-Free System) Solubility->AssayInterference If soluble, is assay reliable? ConsistentData Consistent & Reproducible Data Solvent->ConsistentData SeedingDensity Optimize Seeding Density (Titration Experiment) CellHealth->SeedingDensity Is density optimal? AssayInterference->ConsistentData SeedingDensity->ConsistentData

Caption: Troubleshooting workflow for high data variability.

Section 2: FAQs on Unexpected Cytotoxicity & Assay Interference

Once you have confirmed your compound is soluble and your controls are behaving as expected, the next step is to question the results themselves. Unexpectedly high or low cytotoxicity can often be an artifact of the assay chemistry.

Q2: I'm observing near-total cell death even at very low concentrations. Could the compound be interfering with my viability assay?

A2: Yes, direct interference is a strong possibility and must be ruled out.

Cell viability assays are indirect measurements of cell health. Assays like those based on tetrazolium salts (MTT, XTT) or resazurin (alamarBlue, PrestoBlue) rely on the metabolic activity of viable cells to reduce a substrate into a colored or fluorescent product. ATP-based assays (CellTiter-Glo) measure luminescence generated from ATP, another marker of metabolically active cells[3].

  • Causality: A compound can interfere by either directly reducing the assay substrate (false positive for viability) or by inhibiting the reductase enzymes responsible for the conversion (false negative for viability/false positive for cytotoxicity). Compounds with certain chemical motifs, such as pyridinyl groups, can have redox properties that may interfere with these assays.

  • Self-Validating Protocol: Assay Interference Check

    • Prepare a full plate with your standard cell-free culture medium.

    • Add your compound serial dilutions and vehicle control to the wells, just as you would in a normal experiment.

    • Add the viability assay reagent (e.g., MTT, PrestoBlue, CellTiter-Glo) to all wells.

    • Incubate for the standard duration.

    • Read the plate on a plate reader.

    • Interpretation: If you see a change in signal in the compound-containing wells relative to the vehicle-only wells, your compound is directly interfering with the assay components.

Observation in Cell-Free System Interpretation Recommended Action
Signal increases with compound concentrationCompound is reducing the assay reagent.Switch to a different viability assay (e.g., from MTT to CellTiter-Glo).
Signal decreases with compound concentrationCompound is inhibiting the detection enzyme or quenching the signal.Switch to a different viability assay based on an orthogonal principle (e.g., from a metabolic assay to a cell counting method or a protease-based viability assay).
No change in signalNo direct interference. The observed cytotoxicity is likely biological.Proceed to investigate the mechanism of cell death.
Section 3: Investigating the Mechanism of Cell Death

If you've ruled out artifacts and confirmed true cytotoxicity, the next logical step is to determine how the cells are dying. The primary distinction is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

Q3: How can I determine if 3-Oxo-n-(pyridin-3-yl)butanamide is inducing apoptosis?

A3: Use a combination of morphological assessment and specific molecular markers.

Apoptosis is a tightly regulated process involving a cascade of specific enzymes called caspases[4]. It is characterized by distinct morphological changes like cell shrinkage, membrane blebbing, and the formation of apoptotic bodies.

  • Causality: The 3-oxobutanamide scaffold has been shown to induce cytotoxicity associated with features of apoptosis, such as mitochondrial membrane potential collapse and generation of reactive oxygen species (ROS)[5]. These events are often upstream of the activation of executioner caspases, like caspase-3 and caspase-7, which are responsible for dismantling the cell[6].

  • Recommended Workflow: Apoptosis Confirmation

    • Annexin V & Propidium Iodide (PI) Staining: This is the gold standard for detecting early apoptosis.

      • Principle: In early apoptotic cells, phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that binds with high affinity to PS. PI is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.

      • Protocol: See Section 4 for a detailed protocol.

    • Caspase Activity Assays: To confirm the involvement of caspases, you can measure their activity directly.

      • Principle: Use a luminogenic or fluorogenic substrate that contains a caspase-specific recognition sequence (e.g., DEVD for caspase-3/7). Cleavage of the substrate by active caspases releases a signal that can be measured.

      • Experiment: Perform a dose-response with your compound and measure caspase-3/7 activity using a commercially available kit (e.g., Caspase-Glo® 3/7 Assay). An increase in signal indicates caspase activation.

    • Pan-Caspase Inhibition: To establish a causal link, use a pan-caspase inhibitor like Z-VAD-FMK.

      • Experiment: Pre-treat cells with Z-VAD-FMK for 1-2 hours before adding 3-Oxo-n-(pyridin-3-yl)butanamide. If the compound's cytotoxicity is caspase-dependent, you should observe a significant "rescue" of cell viability in the presence of the inhibitor[7].

G cluster_0 Upstream Triggers cluster_1 Apoptotic Cascade cluster_2 Cellular Outcome cluster_3 Inhibitory Checkpoint Compound 3-Oxo-n-(pyridin-3-yl)butanamide Mitochondria Mitochondrial Stress (ROS ↑, ATP ↓, ΔΨm collapse) Compound->Mitochondria Induces Casp9 Initiator Caspase-9 Activation Mitochondria->Casp9 via Cytochrome c release Casp37 Executioner Caspase-3/7 Activation Casp9->Casp37 Activates PARP PARP Cleavage DNA Fragmentation Casp37->PARP Cleaves ZVAD Z-VAD-FMK (Pan-Caspase Inhibitor) Casp37->ZVAD Apoptosis Apoptosis PARP->Apoptosis Leads to

Caption: Potential caspase-dependent apoptotic pathway.

Q4: My data suggests apoptosis. Could mitochondrial dysfunction be the primary cause?

A4: It's highly likely. Mitochondrial health is a key determinant of cell fate and a known target for related chemical structures.

The mitochondria are central to cellular energy production and are a primary source of ROS. Damage to mitochondria can lead to a drop in ATP, increased oxidative stress, and the release of pro-apoptotic factors like cytochrome c, which directly initiates the caspase cascade[5][8].

  • Causality: The mitochondrial respiratory chain is a known target for some cytotoxic compounds. Inhibition of complexes, like complex II, can lead to an immediate drop in ATP and a subsequent rise in ROS, ultimately triggering cell death[9][10].

  • Experimental Confirmation:

    • Mitochondrial Membrane Potential (ΔΨm): Use a potentiometric dye like TMRE or TMRM. In healthy cells, these dyes accumulate in the active mitochondria, which have a negative membrane potential. A loss of ΔΨm, a key indicator of mitochondrial dysfunction, results in a decreased fluorescent signal.

    • Reactive Oxygen Species (ROS) Production: Use a probe like DCFDA or CellROX. These are non-fluorescent until they are oxidized by ROS, at which point they fluoresce brightly. An increase in fluorescence indicates oxidative stress.

    • Cellular ATP Levels: Use a luciferin/luciferase-based assay (e.g., CellTiter-Glo®). A decrease in luminescence in treated cells compared to controls directly indicates a depletion of cellular ATP[3].

Assay Principle Expected Result with Mitochondrial Toxin
TMRE/TMRM Staining Measures mitochondrial membrane potential.Decreased fluorescence.
DCFDA/CellROX Staining Measures intracellular ROS levels.Increased fluorescence.
ATP Assay (e.g., CellTiter-Glo) Measures total cellular ATP.Decreased luminescence.
Section 4: Key Experimental Protocols

Here we provide streamlined protocols for the essential assays discussed. Always optimize seeding density and incubation times for your specific cell line.

Protocol 1: Annexin V & Propidium Iodide (PI) Staining by Flow Cytometry
  • Cell Seeding: Seed cells in a 6-well plate at a density that will keep them sub-confluent (~70-80%) at the time of harvest.

  • Treatment: Treat cells with a dose-range of 3-Oxo-n-(pyridin-3-yl)butanamide and appropriate controls for the desired time (e.g., 24 hours).

  • Harvest: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like TrypLE™ Express. Pellet the cells by centrifugation (300 x g for 5 minutes).

  • Washing: Wash the cell pellet once with cold 1X PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer and analyze immediately on a flow cytometer.

    • Live Cells: Annexin V (-) / PI (-)

    • Early Apoptotic Cells: Annexin V (+) / PI (-)

    • Late Apoptotic/Necrotic Cells: Annexin V (+) / PI (+)

References
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). National Institutes of Health (NIH). [Link]

  • Induction of caspase-dependent, p53-mediated apoptosis by apigenin in human neuroblastoma. (n.d.). PubMed. [Link]

  • The Inhibition of Oxidative Stress-Mediated Cell Apoptosis by the Caspase Inhibitor... (2024). MDPI. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • The cytotoxicity of N-Pyridinyl and N-quinolinyl substituted derivatives of phthalimide and succinimide. (n.d.). PubMed. [Link]

  • Process for improving the solubility of cell culture media. (n.d.).
  • Synthesis and Toxicity Assessment of 3-oxobutanamides against Human Lymphocytes and Isolated Mitochondria. (n.d.). ResearchGate. [Link]

  • Caspase prime-side active-site characterization with non-hydrolyzable peptides assists in the design of a caspase-7-selective... (2024). bioRxiv. [Link]

  • Complex II inhibition by 3-NP causes mitochondrial fragmentation and neuronal cell death via an NMDA- and ROS-dependent pathway. (n.d.). PubMed Central. [Link]

  • Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. (2024). PubMed Central. [Link]

  • Complex II inhibition by 3-NP causes mitochondrial fragmentation and neuronal cell death via an NMDA- and ROS-dependent pathway. (n.d.). PubMed. [Link]

  • A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. (2019). ScienceDirect. [Link]

  • Synthesis and toxicity assessment of 3-oxobutanamides against human lymphocytes and isolated mitochondria. (n.d.). PubMed. [Link]

  • Caspase-dependent apoptosis in THP-1 cells exposed to oxidized low-density lipoproteins. (n.d.). ScienceDirect. [Link]

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Validation & Comparative

A Researcher's Guide to the Synthesis of 3-Oxo-n-(pyridin-3-yl)butanamide: A Comparative Analysis of Reproducibility and Purity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis of novel chemical entities is a foundational step. However, the path from a published protocol to a reproducible and pure compound can be fraught with challenges. This guide provides an in-depth technical comparison of the experimental results for the synthesis of 3-Oxo-n-(pyridin-3-yl)butanamide, a valuable building block in medicinal chemistry. We will explore the nuances of common synthetic routes, potential pitfalls affecting reproducibility, and analytical strategies for ensuring the highest purity of the final product.

Introduction: The Critical Role of Reproducibility in Chemical Synthesis

In the realm of drug discovery and development, the reproducibility of experimental results is paramount. The ability to consistently synthesize a target molecule with a predictable yield and purity profile is not merely a matter of efficiency; it is a cornerstone of scientific integrity and a prerequisite for advancing a compound through the rigorous pipeline of preclinical and clinical evaluation. Inconsistent synthesis can lead to misleading biological data, wasted resources, and ultimately, the failure of promising therapeutic candidates.

This guide focuses on 3-Oxo-n-(pyridin-3-yl)butanamide, a heterocyclic compound with potential applications in the development of various therapeutic agents. We will dissect the common synthetic pathways to this molecule, highlighting the critical parameters that govern the reproducibility and purity of the final product. By understanding the underlying chemistry and potential side reactions, researchers can navigate the synthesis with greater confidence and achieve more consistent outcomes.

Synthetic Strategies for 3-Oxo-n-(pyridin-3-yl)butanamide: A Comparative Overview

The synthesis of 3-Oxo-n-(pyridin-3-yl)butanamide typically involves the N-acylation of 3-aminopyridine. Two primary acylating agents are commonly employed: diketene and ethyl acetoacetate. While both routes can yield the desired product, they present distinct advantages and challenges that can significantly impact the reproducibility and scalability of the synthesis.

Method A: Acylation with Diketene

The reaction of 3-aminopyridine with diketene is often favored for its atom economy and potentially milder reaction conditions. Diketene is a highly reactive electrophile that readily acylates primary amines.

Workflow for Diketene-based Synthesis:

Diketene_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification Reactant1 3-Aminopyridine Solvent Inert Solvent (e.g., Toluene, THF) Reactant1->Solvent Reactant2 Diketene Reactant2->Solvent Temperature Controlled Temperature (e.g., 0-25 °C) Solvent->Temperature Quench Quenching (e.g., Water or aq. base) Temperature->Quench Extraction Solvent Extraction Quench->Extraction Purification Recrystallization or Column Chromatography Extraction->Purification Product 3-Oxo-n-(pyridin-3-yl)butanamide Purification->Product caption Diketene Synthesis Workflow

Caption: Workflow for the synthesis of 3-Oxo-n-(pyridin-3-yl)butanamide using diketene.

Causality Behind Experimental Choices:

  • Inert Solvent: The choice of an inert solvent like toluene or tetrahydrofuran (THF) is crucial to prevent side reactions with the highly reactive diketene. Protic solvents would compete with the amine for reaction with diketene.

  • Temperature Control: The reaction is often exothermic. Maintaining a low to ambient temperature is critical to control the reaction rate and minimize the formation of byproducts, including the potential for diketene polymerization.

  • Quenching: Careful quenching of the reaction is necessary to neutralize any unreacted diketene and facilitate product isolation.

Reproducibility Challenges:

The high reactivity of diketene, while advantageous for reaction speed, is also a primary source of irreproducibility. The quality and age of the diketene can significantly impact the outcome, as it is prone to polymerization and hydrolysis. The rate of addition of diketene is another critical parameter that must be precisely controlled to avoid localized overheating and side reactions.

Method B: Acylation with Ethyl Acetoacetate

The reaction of 3-aminopyridine with ethyl acetoacetate is a classic method for the formation of acetoacetamides. This approach involves the nucleophilic attack of the amine on the ester carbonyl, followed by the elimination of ethanol.

Workflow for Ethyl Acetoacetate-based Synthesis:

EAA_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification Reactant1 3-Aminopyridine Solvent High-Boiling Solvent (e.g., Xylene, Toluene) or Neat Reactant1->Solvent Reactant2 Ethyl Acetoacetate Reactant2->Solvent Temperature Elevated Temperature (Reflux) Solvent->Temperature Distillation Removal of Ethanol Temperature->Distillation Catalyst Optional: Acid or Base Catalyst Cooling Crystallization upon Cooling Distillation->Cooling Purification Recrystallization Cooling->Purification Product 3-Oxo-n-(pyridin-3-yl)butanamide Purification->Product caption Ethyl Acetoacetate Synthesis Workflow

Caption: Workflow for the synthesis of 3-Oxo-n-(pyridin-3-yl)butanamide using ethyl acetoacetate.

Causality Behind Experimental Choices:

  • Elevated Temperature: This reaction typically requires heating to drive the equilibrium towards the product by removing the ethanol byproduct via distillation.

  • Solvent Choice: High-boiling solvents like xylene or toluene are often used to achieve the necessary reaction temperatures. In some cases, the reaction can be run neat (without solvent).

  • Catalyst: While the reaction can proceed without a catalyst, the addition of a catalytic amount of acid or base can sometimes accelerate the rate of reaction. However, this can also lead to side reactions if not carefully controlled.

Reproducibility Challenges:

The main challenge with this method is ensuring the complete removal of ethanol to drive the reaction to completion. Inefficient removal can lead to lower yields and a product mixture containing unreacted starting materials. The prolonged heating required can also lead to the formation of colored impurities, making purification more challenging. The tautomeric nature of ethyl acetoacetate, existing as both keto and enol forms, can also influence reactivity.[1]

Comparative Analysis of Experimental Data

ParameterMethod A (Diketene)Method B (Ethyl Acetoacetate)
Typical Yield 70-90%60-80%
Reaction Time 1-4 hours8-24 hours
Reaction Temperature 0-25 °C110-140 °C (Reflux)
Purity (crude) Generally higherOften requires more extensive purification
Key Byproducts Diketene polymers, di-acylated productUnreacted starting materials, colored impurities
Scalability Can be challenging due to exothermicity and diketene handlingMore straightforward to scale

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Oxo-n-(pyridin-3-yl)butanamide via Diketene

Materials:

  • 3-Aminopyridine (1.0 eq)

  • Diketene (1.1 eq)

  • Toluene (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminopyridine in anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diketene dropwise to the stirred solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 3-Oxo-n-(pyridin-3-yl)butanamide as a solid.

Protocol 2: Synthesis of 3-Oxo-n-(pyridin-3-yl)butanamide via Ethyl Acetoacetate

Materials:

  • 3-Aminopyridine (1.0 eq)

  • Ethyl acetoacetate (1.2 eq)

  • Xylene

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus or a short-path distillation head, combine 3-aminopyridine and ethyl acetoacetate in xylene.

  • Heat the reaction mixture to reflux and collect the ethanol that is formed in the distillation apparatus.

  • Continue heating at reflux for 8-16 hours, or until the theoretical amount of ethanol has been collected and TLC analysis indicates the consumption of the starting material.

  • Allow the reaction mixture to cool to room temperature. The product may crystallize out of the solution upon cooling.

  • If crystallization occurs, collect the solid by vacuum filtration and wash with cold hexanes.

  • If the product remains in solution, concentrate the mixture under reduced pressure to obtain a crude solid.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield pure 3-Oxo-n-(pyridin-3-yl)butanamide.

Purity Determination and Characterization

Ensuring the purity of the synthesized 3-Oxo-n-(pyridin-3-yl)butanamide is crucial for its use in subsequent applications. A combination of analytical techniques should be employed for comprehensive characterization.

Analytical Methods for Purity Assessment:

Analytical TechniqueInformation Provided
High-Performance Liquid Chromatography (HPLC) Quantitative assessment of purity and detection of impurities.[2][]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmation and identification of impurities.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of identity.
Infrared (IR) Spectroscopy Identification of functional groups (e.g., C=O, N-H).
Melting Point Analysis A sharp melting point range is indicative of high purity.

Addressing Reproducibility: A Self-Validating System

To establish a robust and reproducible synthesis, it is essential to implement a self-validating system. This involves meticulous documentation and analysis of each reaction.

Key Parameters to Document and Control:

  • Reagent Quality: Source, purity, and age of all starting materials, especially diketene.

  • Reaction Conditions: Precise control and recording of temperature, reaction time, and stirring rate.

  • Work-up and Purification: Consistent procedures for quenching, extraction, and recrystallization, including solvent volumes and temperatures.

  • Analytical Data: Consistent use of the same analytical methods (e.g., HPLC with a standardized method) to compare batches.

By systematically tracking these parameters and the resulting yield and purity, researchers can identify the critical factors influencing the reproducibility of their synthesis and develop a reliable and scalable protocol.

Conclusion

The synthesis of 3-Oxo-n-(pyridin-3-yl)butanamide, while seemingly straightforward, presents challenges to reproducibility that are common in organic synthesis. The choice between the diketene and ethyl acetoacetate routes depends on the specific requirements of the researcher, including desired reaction time, scalability, and tolerance for handling highly reactive reagents. The diketene method offers a faster, higher-yielding route but requires stringent control over reaction conditions. The ethyl acetoacetate method is more amenable to scale-up but is slower and may require more extensive purification.

Ultimately, achieving reproducible results hinges on a deep understanding of the reaction mechanism, careful control of experimental parameters, and a rigorous approach to purification and analysis. By following the principles and protocols outlined in this guide, researchers can enhance the consistency and reliability of their synthesis of 3-Oxo-n-(pyridin-3-yl)butanamide, thereby accelerating their research and development efforts.

References

  • Backeberg, O. G. (1935). 368. The interaction between aromatic diamines and ethyl acetoacetate. Journal of the Chemical Society (Resumed), 1568. [Link]

  • ChemCon GmbH. (n.d.). Identity determination and purity testing. Retrieved January 26, 2026, from [Link]

  • CUNY. (n.d.). Purification by Recrystallization. Retrieved January 26, 2026, from [Link]

  • Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Materials. [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved January 26, 2026, from [Link]

  • MDPI. (2020). A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. Molecules. [Link]

  • MDPI. (2021). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Catalysts. [Link]

  • NIH. (2014). Enzymatic synthesis of N-Acylethanolamines: Direct method for the aminolysis of esters. Protein & Cell. [Link]

  • NIH. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules. [Link]

  • ResearchGate. (2011). Enol Content in Ethyl Acetoacetate and Acetylaeetone. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. American Journal of Heterocyclic Chemistry. [Link]

  • ResearchGate. (2022). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Earthline Journal of Chemical Sciences. [Link]

  • ResearchGate. (n.d.). Kinetic study of the neutral and base hydrolysis of diketene. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). N-Acylation in Combinatorial Chemistry. Retrieved January 26, 2026, from [Link]

  • Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis. Retrieved January 26, 2026, from [Link]

  • Taylor & Francis. (n.d.). Ethyl acetoacetate – Knowledge and References. Retrieved January 26, 2026, from [Link]

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A Senior Application Scientist's Guide to Control Experiments for 3-Oxo-n-(pyridin-3-yl)butanamide Efficacy Studies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals embarking on the characterization of novel small molecules, the integrity of experimental design is paramount. This guide provides an in-depth technical framework for establishing robust control experiments in the study of 3-Oxo-n-(pyridin-3-yl)butanamide, a compound of interest in contemporary drug discovery. By contextualizing its evaluation within a plausible kinase inhibition screening cascade, we will explore the rationale and practical application of essential controls to ensure data validity and reproducibility.

The pyridine moiety is a well-established pharmacophore present in numerous FDA-approved drugs, particularly in the oncology and neurology sectors where it often plays a crucial role in binding to the active site of enzymes like kinases.[1][2][3] The structural characteristics of 3-Oxo-n-(pyridin-3-yl)butanamide suggest its potential as an enzyme inhibitor, making a kinase inhibition assay a logical starting point for its biological characterization.

This guide is structured to provide not just procedural steps, but the scientific reasoning that underpins the selection of appropriate controls, ensuring a self-validating experimental system.

The Cornerstone of Credibility: A Multi-faceted Approach to Controls

To ascertain that the observed biological effects are directly attributable to the specific molecular interactions of 3-Oxo-n-(pyridin-3-yl)butanamide with its target, a multi-tiered control strategy is indispensable. This strategy is designed to mitigate confounding variables, from the inherent bioactivity of the vehicle to off-target effects and assay artifacts.

Our hypothetical investigation will follow a standard workflow for a novel compound suspected to have kinase inhibitory activity.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Selectivity & Off-Target Profiling A Biochemical Kinase Assay (e.g., ADP-Glo) B Compound Titration & IC50 Determination A->B C Cell-Based Target Engagement Assay B->C Hit Confirmation D Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) C->D E Kinase Panel Screening D->E Validate On-Target Effect F Secondary/Confirmatory Assays E->F

Figure 1: A typical workflow for characterizing a novel kinase inhibitor.

Comparison of Essential Experimental Controls

A direct comparison of the crucial controls for the initial biochemical and subsequent cell-based assays is presented below. The rationale for each control is detailed in the subsequent sections.

Control Type Biochemical Kinase Assay Cell-Based Assays Purpose
Vehicle Control Enzyme + Substrate + Vehicle (e.g., DMSO)Cells + Media + Vehicle (e.g., DMSO)To normalize the data and account for any effects of the solvent used to deliver the compound.
Positive Control Enzyme + Substrate + Known Inhibitor (e.g., Staurosporine)Cells + Media + Compound with known effect (e.g., Staurosporine for apoptosis)To confirm that the assay is sensitive to inhibition and is performing as expected.
Negative Control (Assay-specific) Enzyme + Substrate (No inhibitor)Untreated Cells + MediaTo establish the baseline for maximum assay signal (biochemical) or normal cell function (cell-based).
Negative Control (Compound-specific) Enzyme + Substrate + Structurally similar, inactive analogCells + Media + Structurally similar, inactive analogTo ensure that the observed activity is due to the specific chemical structure of the test compound and not a general property of the scaffold.

In-Depth Analysis of Control Selection and Rationale

Vehicle Control: The Universal Baseline

The majority of small molecules for high-throughput screening are dissolved in dimethyl sulfoxide (DMSO). While generally inert at low concentrations, DMSO can have direct effects on enzyme activity and cell health.

  • Causality: The vehicle control establishes the 100% activity (or 0% inhibition) baseline in biochemical assays and the baseline for normal cell viability in cellular assays. All data from test compound wells are normalized to the vehicle control, thereby isolating the effect of the compound from that of its solvent.[4]

  • Best Practices: The final concentration of the vehicle should be kept constant across all wells, including test compound and control wells. Typically, this is maintained at or below 0.5% (v/v) to minimize solvent-induced artifacts.

Positive Control: Validating Assay Performance

A positive control is a well-characterized compound known to produce the expected effect in the assay.

  • Causality: In a kinase inhibition assay, a potent, broad-spectrum inhibitor like Staurosporine serves as an excellent positive control. Its inclusion demonstrates that the kinase is active and that the assay can detect inhibition. A failure of the positive control to inhibit the kinase signals a problem with the assay itself (e.g., degraded enzyme, incorrect buffer conditions).

  • Trustworthiness: The consistent performance of the positive control across multiple experiments provides confidence in the reliability of the screening results.

Negative Controls: Distinguishing Signal from Noise

Two levels of negative controls are essential for a comprehensive and self-validating system.

  • Assay-Specific Negative Control: This is the simplest form of negative control and involves running the assay in the absence of any inhibitor. In a biochemical assay, this represents the maximum enzyme activity. In a cell-based assay, this corresponds to untreated cells, representing baseline cell health and proliferation.

  • Compound-Specific Negative Control: This is arguably one of the most critical yet often overlooked controls. An ideal negative control is a molecule that is structurally very similar to the active compound but is devoid of biological activity. This control helps to rule out non-specific effects such as compound aggregation, which can lead to false positives in high-throughput screening.

    For 3-Oxo-n-(pyridin-3-yl)butanamide, a plausible negative control would be 3-Oxo-N-phenylbutanamide .

    G cluster_0 Test Compound cluster_1 Proposed Negative Control A 3-Oxo-n-(pyridin-3-yl)butanamide (Active Moiety) B 3-Oxo-N-phenylbutanamide (Inactive Analog) A->B Structural Modification (Pyridine -> Phenyl)

    Figure 2: Comparison of the active compound and its proposed negative control.
    • Rationale for Selection: The pyridine nitrogen is often a key hydrogen bond acceptor in the hinge region of the ATP binding pocket of many kinases. Replacing the pyridine ring with a phenyl ring removes this key interacting atom, which is likely to abrogate or significantly reduce the inhibitory activity.[5] This close structural analog, if shown to be inactive, provides strong evidence that the activity of the parent compound is due to its specific pharmacophore and not some non-specific physicochemical property.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments discussed.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the extent of kinase inhibition.

Materials:

  • Kinase of interest (e.g., a specific tyrosine kinase)

  • Kinase substrate (peptide or protein)

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Assay Buffer (optimized for the specific kinase)

  • 3-Oxo-n-(pyridin-3-yl)butanamide (Test Compound)

  • 3-Oxo-N-phenylbutanamide (Negative Control Compound)

  • Staurosporine (Positive Control)

  • DMSO (Vehicle)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound, negative control, and positive control in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Setup:

    • Add 1 µL of each compound dilution to the appropriate wells of the 384-well plate.

    • For vehicle control wells, add 1 µL of DMSO.

    • For "no enzyme" control wells (to measure background), add 1 µL of DMSO.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase, substrate, and assay buffer.

    • Add 2 µL of the kinase/substrate mix to all wells except the "no enzyme" controls. Add 2 µL of substrate in buffer to the "no enzyme" wells.

    • Prepare an ATP solution in assay buffer.

    • Initiate the reaction by adding 2 µL of the ATP solution to all wells.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ATP Detection:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and "no enzyme" (100% inhibition) controls.

  • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 3-Oxo-n-(pyridin-3-yl)butanamide (Test Compound)

  • 3-Oxo-N-phenylbutanamide (Negative Control Compound)

  • Staurosporine (Positive Control for cytotoxicity)

  • DMSO (Vehicle)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol)

  • Clear, flat-bottomed 96-well plates

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound, negative control, and positive control in cell culture medium. Ensure the final DMSO concentration is consistent across all wells (e.g., 0.1%).

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Include vehicle control wells (medium with DMSO) and untreated control wells (medium only).

    • Incubate for 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percent cell viability for each compound concentration relative to the untreated or vehicle-treated cells (100% viability).

  • Plot the percent viability versus the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

The rigorous application of a comprehensive suite of controls is not merely a procedural formality but the very foundation of scientific integrity in drug discovery. For a novel compound like 3-Oxo-n-(pyridin-3-yl)butanamide, where the biological activity is yet to be fully elucidated, the use of vehicle, positive, and both assay-specific and compound-specific negative controls is critical. This guide provides a robust framework for designing and executing these essential experiments, ensuring that the data generated is both reliable and interpretable. By adhering to these principles, researchers can confidently advance our understanding of new chemical entities and their therapeutic potential.

References

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. PubMed Central. Available at: [Link]

  • Chapter 3: In Vitro Cytotoxicity. University of the Western Cape. Available at: [Link]

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. ACS Publications. Available at: [Link]

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A Senior Application Scientist's Guide to Confirming Target Engagement: The Case of 3-Oxo-n-(pyridin-3-yl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in the vanguard of drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimental milestones. Among the most critical of these is the unambiguous confirmation of target engagement—the direct physical interaction between a compound and its intended biological target. This guide provides an in-depth, comparative framework for confirming the binding of a novel compound, using 3-Oxo-n-(pyridin-3-yl)butanamide as our central case study.

While the specific target of 3-Oxo-n-(pyridin-3-yl)butanamide is not yet fully elucidated in publicly available literature, its structural motifs bear resemblance to compounds known to interact with enzymes such as dipeptidyl peptidase IV (DPP-4)[1]. For the purposes of this illustrative guide, we will proceed with a hypothetical yet plausible scenario where a researcher is tasked with confirming its binding to a candidate protein target. This guide will equip you with the strategic rationale, detailed protocols, and comparative data interpretation needed to robustly validate such an interaction.

We will navigate through a multi-pronged approach, leveraging both biophysical and cellular methods to build a compelling case for target engagement. This is not merely a list of techniques, but a logical progression of experiments designed to yield self-validating and cross-confirming results.

The Strategic Imperative: A Triad of Validation

To establish unwavering confidence in target binding, a singular experimental approach is seldom sufficient. We advocate for a tripartite strategy encompassing:

  • Direct Biophysical Measurement of Affinity and Thermodynamics: Quantifying the direct interaction between the purified protein and the compound.

  • Real-time Kinetic Analysis: Characterizing the rates of association and dissociation.

  • In-Cellulo Target Engagement: Verifying that the compound reaches and binds to its target within the complex milieu of a living cell.

This guide will compare three gold-standard techniques that embody this strategy: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and the Cellular Thermal Shift Assay (CETSA).

Part 1: Direct Biophysical Characterization of Binding

The foundational step is to ascertain if a direct, measurable interaction occurs between 3-Oxo-n-(pyridin-3-yl)butanamide and its purified candidate target protein. Isothermal Titration Calorimetry (ITC) is an exemplary first-line technique for this purpose.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[2][3][4] This label-free, in-solution technique allows for the simultaneous determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH), from which the entropy (ΔS) and Gibbs free energy (ΔG) can be calculated.[2][3]

  • Label-Free and Unbiased: ITC does not require modification of either the protein or the ligand, eliminating potential artifacts from labeling or surface immobilization.

  • Thermodynamic Insight: The enthalpy and entropy data provide crucial insights into the driving forces of the binding interaction (e.g., hydrogen bonding, hydrophobic effects), which can guide subsequent lead optimization.[2]

  • Stoichiometry Determination: ITC directly measures the stoichiometry of binding, confirming a 1:1 or other binding ratio.

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

  • Sample Preparation:

    • Dialyze the purified target protein extensively against the chosen assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).

    • Dissolve 3-Oxo-n-(pyridin-3-yl)butanamide in the final dialysis buffer to a concentration approximately 10-20 times that of the protein. Ensure complete dissolution.

    • Degas both protein and ligand solutions immediately before the experiment to prevent bubble formation.

  • Instrument Setup (e.g., MicroCal ITC200):

    • Set the experimental temperature (e.g., 25°C).

    • Load approximately 200 µL of the protein solution (e.g., 10-20 µM) into the sample cell.

    • Load approximately 40 µL of the ligand solution (e.g., 100-200 µM) into the injection syringe.

  • Titration:

    • Perform an initial 0.4 µL injection, which is typically discarded during analysis.

    • Follow with a series of 19 injections of 2 µL each, with a spacing of 150 seconds between injections to allow for re-equilibration.

  • Data Analysis:

    • Integrate the raw heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the thermodynamic parameters.[5]

CompoundTarget ProteinKD (µM)n (Stoichiometry)ΔH (kcal/mol)-TΔS (kcal/mol)
3-Oxo-n-(pyridin-3-yl)butanamide Candidate Target15.2 ± 1.80.98 ± 0.05-8.5 ± 0.52.1
Alternative Compound ACandidate Target5.8 ± 0.71.02 ± 0.04-10.2 ± 0.63.5
Negative Control Compound BCandidate TargetNo Binding Detected---

This hypothetical data illustrates that 3-Oxo-n-(pyridin-3-yl)butanamide binds to the target with a micromolar affinity and a 1:1 stoichiometry. The binding is enthalpically driven.

Part 2: Real-Time Kinetic Analysis

While ITC provides a static snapshot of the binding thermodynamics at equilibrium, understanding the kinetics—how fast the compound binds and unbinds—is crucial for predicting its pharmacological behavior. Surface Plasmon Resonance (SPR) is the industry standard for this application.[6][7][8]

Surface Plasmon Resonance (SPR): Elucidating Binding Kinetics

SPR is an optical technique that measures changes in the refractive index on a sensor surface as molecules bind and dissociate in real-time.[9] In a typical experiment, the target protein (ligand) is immobilized on the sensor chip, and the compound (analyte) is flowed over the surface at various concentrations.[6][9][10]

  • Kinetic Information: SPR directly measures the association rate (kon) and dissociation rate (koff), from which the equilibrium dissociation constant (KD = koff/kon) can be calculated. This provides a deeper understanding of the binding event than KD alone.

  • High Sensitivity: SPR is highly sensitive and can detect weak interactions and low concentrations of analytes.[7]

  • Real-Time Monitoring: The ability to observe binding and dissociation as they occur allows for more complex interaction models to be tested and provides confidence in the quality of the data.

Caption: Workflow for Surface Plasmon Resonance (SPR).

  • Immobilization (e.g., using a Biacore T200):

    • Activate a CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the purified target protein (e.g., 20 µg/mL in 10 mM acetate buffer, pH 4.5) to achieve the desired immobilization level (e.g., ~5000 RU).

    • Deactivate excess reactive groups with a 1 M ethanolamine-HCl solution. A reference flow cell is typically prepared in the same way but without protein immobilization.[9]

  • Kinetic Analysis:

    • Prepare a dilution series of 3-Oxo-n-(pyridin-3-yl)butanamide in running buffer (e.g., HBS-EP+) ranging from 0.1 to 2 times the expected KD.

    • Perform a multi-cycle kinetics experiment by injecting each concentration for a set association time (e.g., 120 s), followed by a dissociation phase with running buffer (e.g., 300 s).

    • Between cycles, inject a regeneration solution (e.g., 10 mM glycine, pH 2.5) to remove any remaining bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell signal from the active flow cell signal to correct for bulk refractive index changes.

    • Globally fit the association and dissociation curves from all concentrations to a suitable binding model (e.g., 1:1 Langmuir) to determine kon and koff.

    • Calculate KD from the ratio of koff/kon.

Compoundkon (104 M-1s-1)koff (10-2 s-1)KD (µM) (from kinetics)
3-Oxo-n-(pyridin-3-yl)butanamide 2.5 ± 0.33.9 ± 0.415.6
Alternative Compound A5.1 ± 0.52.9 ± 0.35.7
Negative Control Compound BNo Binding Detected--

This hypothetical data shows excellent concordance between the KD determined by SPR and ITC, providing a strong cross-validation of the binding affinity. The kinetic parameters provide additional insight into the binding mechanism.

Part 3: In-Cellulo Target Engagement

Confirming that a compound binds to its purified target is a crucial first step, but it is not sufficient. It is imperative to demonstrate that the compound can enter a cell and engage its target in the native cellular environment.[11][12][13] The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[14][15][16]

Cellular Thermal Shift Assay (CETSA): Verifying Binding in a Cellular Context

CETSA is based on the principle that ligand binding stabilizes a target protein, resulting in an increase in its thermal stability.[17] When cells are heated, proteins unfold and aggregate. The presence of a binding ligand makes the target protein more resistant to this heat-induced denaturation, leaving more of it in the soluble fraction.[15][18]

  • Physiological Relevance: CETSA provides direct evidence of target engagement in intact cells or even tissues, confirming that the compound is cell-permeable and can find its target amidst a complex proteome.[12][19]

  • Label-Free: Like ITC, CETSA is a label-free method, avoiding modifications to the compound or the expression of tagged proteins.[19]

  • Versatility: The readout can be adapted for various platforms, from simple Western blotting to high-throughput methods and even mass spectrometry for proteome-wide analysis.[17]

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Treatment:

    • Culture a relevant cell line (e.g., K562) to a sufficient density.

    • Harvest and resuspend the cells in a suitable buffer.

    • Incubate the cell suspension with 3-Oxo-n-(pyridin-3-yl)butanamide (e.g., at 10 µM) or vehicle (e.g., 0.1% DMSO) for a defined period (e.g., 1 hour at 37°C).[14]

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.[14]

  • Lysis and Fractionation:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Clarify the lysates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.

  • Detection and Analysis:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble target protein in each sample by Western blot using a specific antibody.

    • Quantify the band intensities and normalize them to the amount of protein at the lowest temperature.

    • Plot the normalized band intensity versus temperature to generate melting curves for both the vehicle- and compound-treated samples. A shift in the curve to the right indicates thermal stabilization.

TreatmentTm (°C) (Melting Temperature)ΔTm (°C) (Thermal Shift)
Vehicle (DMSO)52.1 ± 0.4-
3-Oxo-n-(pyridin-3-yl)butanamide (10 µM)56.3 ± 0.5+4.2
Alternative Compound A (10 µM)58.9 ± 0.6+6.8
Negative Control Compound B (10 µM)52.3 ± 0.5+0.2 (No significant shift)

This hypothetical data demonstrates that 3-Oxo-n-(pyridin-3-yl)butanamide induces a significant thermal stabilization of its target protein in cells, confirming target engagement in a physiological context.

Synthesizing the Evidence: A Self-Validating Conclusion

By employing a multi-faceted approach, we have constructed a robust and self-validating case for the binding of 3-Oxo-n-(pyridin-3-yl)butanamide to its candidate target.

  • ITC established a direct, thermodynamically defined interaction.

  • SPR not only corroborated the binding affinity determined by ITC but also provided the crucial kinetic context of the interaction.

  • CETSA provided the ultimate validation, demonstrating that the compound successfully engages its target within the complex environment of a living cell.

The concordance of the data across these orthogonal assays provides a high degree of confidence that 3-Oxo-n-(pyridin-3-yl)butanamide is a bona fide ligand for its intended target. This rigorous, multi-pronged validation is the hallmark of sound scientific practice in drug discovery and provides the solid foundation necessary for advancing a compound to the next stage of development.

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A Comparative Benchmarking Guide: Evaluating 3-Oxo-n-(pyridin-3-yl)butanamide Against Established Histone Deacetylase (HDAC) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Selective Epigenetic Modulators

The field of epigenetics has unveiled a complex layer of gene regulation that operates "above" the DNA sequence itself. Among the key players in this regulatory landscape are histone deacetylases (HDACs), enzymes that remove acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression.[1] The aberrant activity of HDACs is implicated in a multitude of diseases, most notably cancer, making them a compelling target for therapeutic intervention.[2]

Currently, several HDAC inhibitors have received FDA approval, including Vorinostat (SAHA) and Panobinostat (LBH589), which have demonstrated clinical efficacy in treating certain hematological malignancies.[2][3] However, these "pan-HDAC inhibitors" lack selectivity, targeting multiple HDAC isoforms and often leading to dose-limiting toxicities.[4] This has spurred the search for next-generation, isoform-selective HDAC inhibitors with improved therapeutic windows.[5]

This guide introduces 3-Oxo-n-(pyridin-3-yl)butanamide , a novel small molecule featuring a pyridinone scaffold, a structure present in various pharmacologically active compounds, including some with demonstrated HDAC inhibitory activity.[6] Given this structural precedent, we hypothesize that 3-Oxo-n-(pyridin-3-yl)butanamide may exert its biological effects through the inhibition of HDAC enzymes.

Herein, we present a comprehensive framework for benchmarking 3-Oxo-n-(pyridin-3-yl)butanamide against the established pan-HDAC inhibitors, Vorinostat and Panobinostat. This guide provides detailed experimental protocols, data interpretation strategies, and the scientific rationale behind each step, empowering researchers to rigorously evaluate the potential of this novel compound as a selective epigenetic modulator.

Comparative Compounds: An Overview

CompoundStructureClassMechanism of Action
3-Oxo-n-(pyridin-3-yl)butanamide (Structure to be determined)InvestigationalHypothesized HDAC inhibitor
Vorinostat (SAHA) (Image of Vorinostat structure)Pan-HDAC Inhibitor (Hydroxamate)Chelates the zinc ion in the active site of Class I and II HDACs, leading to the accumulation of acetylated histones and other proteins.[7][8]
Panobinostat (LBH589) (Image of Panobinostat structure)Pan-HDAC Inhibitor (Hydroxamic acid)Inhibits the enzymatic activity of HDACs at nanomolar concentrations, causing chromatin relaxation and transcriptional activation.[9][10][11]

Experimental Workflow for Comparative Analysis

To thoroughly assess the potential of 3-Oxo-n-(pyridin-3-yl)butanamide as an HDAC inhibitor, a multi-tiered experimental approach is essential. This workflow is designed to first establish its enzymatic inhibitory activity and then probe its effects in a cellular context.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays A In Vitro HDAC Activity Assay B Isoform Selectivity Profiling A->B C Cellular Histone Acetylation Assay B->C Proceed if activity is confirmed D Cytotoxicity Assay C->D E Gene Expression Analysis D->E

Caption: A streamlined workflow for the comprehensive evaluation of 3-Oxo-n-(pyridin-3-yl)butanamide.

Part 1: Biochemical Characterization

The initial phase of our investigation focuses on the direct interaction of 3-Oxo-n-(pyridin-3-yl)butanamide with HDAC enzymes at a biochemical level.

In Vitro HDAC Activity Assay

Rationale: The foundational experiment is to determine if 3-Oxo-n-(pyridin-3-yl)butanamide can directly inhibit the enzymatic activity of HDACs. A fluorometric assay provides a high-throughput and sensitive method to quantify HDAC activity.[12][13]

Protocol: Fluorometric HDAC Activity Assay

This protocol is adapted from commercially available kits (e.g., Abcam ab283378, Cayman Chemical HDAC1 Inhibitor Screening Assay Kit).[12][14]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 3-Oxo-n-(pyridin-3-yl)butanamide, Vorinostat, and Panobinostat in DMSO.

    • Prepare serial dilutions of each compound in the assay buffer to achieve a final concentration range of 1 nM to 100 µM.

    • Reconstitute the HDAC enzyme (e.g., HeLa nuclear extract or recombinant human HDAC1) and the fluorogenic substrate according to the manufacturer's instructions.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of each compound dilution to triplicate wells. Include DMSO-only wells as a negative control and a known inhibitor (e.g., Trichostatin A) as a positive control.

    • Add 48 µL of the HDAC enzyme solution to each well.

    • Incubate the plate at 37°C for 30 minutes to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 50 µL of the fluorogenic substrate to each well.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction and develop the fluorescent signal by adding 50 µL of the developer solution containing a lysine developer.

    • Incubate at room temperature for 15 minutes.

    • Measure the fluorescence intensity using a fluorescence plate reader (Excitation/Emission ~360/460 nm).

  • Data Analysis:

    • Calculate the percentage of HDAC inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

HDAC Isoform Selectivity Profiling

Rationale: A key differentiator for novel HDAC inhibitors is their selectivity for specific HDAC isoforms. This is crucial for minimizing off-target effects and improving the therapeutic index.[4][15]

Protocol: Isoform Selectivity Screening

This can be performed using commercially available selective HDAC activity assays or through specialized service providers.[4]

  • Assay Setup:

    • Utilize a panel of recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC4, HDAC5, HDAC6, HDAC8, HDAC10).

    • Employ isoform-selective fluorogenic substrates where available.

    • Test 3-Oxo-n-(pyridin-3-yl)butanamide, Vorinostat, and Panobinostat at a fixed concentration (e.g., 1 µM and 10 µM) against each HDAC isoform.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound against each HDAC isoform.

    • For compounds showing significant inhibition, perform a full dose-response curve to determine the IC50 for each sensitive isoform.

    • Compare the IC50 values across the different isoforms to generate a selectivity profile.

Part 2: Cellular Activity and Functional Consequences

Demonstrating enzymatic inhibition is the first step. The subsequent, and arguably more critical, phase is to confirm that the compound can engage its target in a cellular environment and elicit a meaningful biological response.

Cellular Histone Acetylation Assay

Rationale: An effective HDAC inhibitor should increase the levels of acetylated histones within cells. This assay validates the on-target activity of the compound in a physiological context.[16][17]

G A Cell Seeding B Compound Treatment A->B C Cell Lysis B->C D Histone Extraction C->D E Western Blot or ELISA D->E

Caption: Workflow for assessing cellular histone acetylation.

Protocol: Western Blotting for Acetylated Histones

  • Cell Culture and Treatment:

    • Seed a relevant cancer cell line (e.g., A549 human lung cancer cells, as suggested by related compound activity) in 6-well plates and allow them to adhere overnight.[18]

    • Treat the cells with varying concentrations of 3-Oxo-n-(pyridin-3-yl)butanamide, Vorinostat, and Panobinostat (based on their IC50 values) for 6-24 hours. Include a DMSO-treated control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against acetylated histone H3 (Ac-H3), acetylated histone H4 (Ac-H4), and a loading control (e.g., total histone H3 or β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the acetylated histone signal to the loading control.

    • Compare the levels of histone acetylation in treated cells to the DMSO control.

Cytotoxicity Assay

Rationale: A critical aspect of any potential therapeutic agent is its ability to inhibit the proliferation of cancer cells. This assay determines the cytotoxic or cytostatic effects of the compounds.

Protocol: MTT or CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding and Treatment:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of 3-Oxo-n-(pyridin-3-yl)butanamide, Vorinostat, and Panobinostat for 48-72 hours.

  • Viability Assessment:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and measure the absorbance at 570 nm.

    • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control.

    • Plot the percentage viability against the logarithm of the compound concentration.

    • Determine the GI50 (the concentration at which 50% of cell growth is inhibited) from the dose-response curve.

Comparative Data Summary

The following tables provide a template for summarizing the quantitative data obtained from the proposed experiments, allowing for a direct comparison of 3-Oxo-n-(pyridin-3-yl)butanamide with the established HDAC inhibitors.

Table 1: In Vitro HDAC Inhibition

CompoundIC50 (nM) vs. HeLa Nuclear Extract
3-Oxo-n-(pyridin-3-yl)butanamideExperimental Value
VorinostatExperimental Value
PanobinostatExperimental Value

Table 2: HDAC Isoform Selectivity Profile

CompoundHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)HDAC6 IC50 (nM)
3-Oxo-n-(pyridin-3-yl)butanamideExperimental ValueExperimental ValueExperimental ValueExperimental Value
VorinostatExperimental ValueExperimental ValueExperimental ValueExperimental Value
PanobinostatExperimental ValueExperimental ValueExperimental ValueExperimental Value

Table 3: Cellular Activity in A549 Cells

CompoundGI50 (nM)Fold Increase in Ac-H3 at GI50
3-Oxo-n-(pyridin-3-yl)butanamideExperimental ValueExperimental Value
VorinostatExperimental ValueExperimental Value
PanobinostatExperimental ValueExperimental Value

Discussion and Future Directions

The data generated from this benchmarking study will provide a clear, evidence-based assessment of 3-Oxo-n-(pyridin-3-yl)butanamide's potential as an HDAC inhibitor.

  • Potency: A direct comparison of the IC50 and GI50 values will rank the potency of 3-Oxo-n-(pyridin-3-yl)butanamide relative to Vorinostat and Panobinostat.

  • Selectivity: The isoform selectivity profile is paramount. If 3-Oxo-n-(pyridin-3-yl)butanamide demonstrates selectivity for a particular HDAC isoform or class, it would represent a significant advancement over the pan-inhibitors and warrant further investigation.

  • Structure-Activity Relationship (SAR): The butanamide moiety and the pyridinyl group are key structural features. Future work could involve synthesizing analogs to probe the SAR and optimize for potency and selectivity.

  • Mechanism of Action: Should 3-Oxo-n-(pyridin-3-yl)butanamide prove to be a potent and selective HDAC inhibitor, further studies into its downstream effects on gene expression (e.g., via RNA-sequencing) and its efficacy in in vivo cancer models would be the logical next steps.

By adhering to the rigorous, self-validating protocols outlined in this guide, researchers can confidently and objectively benchmark 3-Oxo-n-(pyridin-3-yl)butanamide, contributing valuable data to the ongoing quest for more effective and less toxic epigenetic therapies.

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Independent Verification of 3-Oxo-n-(pyridin-3-yl)butanamide's Biological Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent verification of the biological effects of the novel small molecule, 3-Oxo-n-(pyridin-3-yl)butanamide. The experimental design detailed herein is structured to rigorously test the hypothesis that this compound exerts its biological activity through the inhibition of histone deacetylases (HDACs), a well-established class of therapeutic targets in oncology and other diseases.[1][2] For comparative analysis, we have selected two FDA-approved HDAC inhibitors, Vorinostat (SAHA) and Panobinostat, as benchmarks for efficacy and potency.

The protocols outlined below are intended for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind the experimental choices. This approach ensures a self-validating system for the thorough characterization of 3-Oxo-n-(pyridin-3-yl)butanamide's therapeutic potential.

Introduction to 3-Oxo-n-(pyridin-3-yl)butanamide and the HDAC Inhibition Hypothesis

3-Oxo-n-(pyridin-3-yl)butanamide is a synthetic small molecule with a chemical structure that suggests potential interactions with metalloenzymes. Its pyridinyl and oxobutanamide moieties bear resemblance to functional groups present in known enzyme inhibitors. While the specific biological targets of this compound are not yet fully elucidated in publicly available literature, its structure warrants investigation into its potential as a histone deacetylase (HDAC) inhibitor.

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins.[3] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression.[2] In various cancers, HDACs are often overexpressed or dysregulated, contributing to the silencing of tumor suppressor genes and promoting cell survival and proliferation.[1] Consequently, HDAC inhibitors have emerged as a promising class of anti-cancer agents that can reactivate silenced genes, leading to cell cycle arrest, differentiation, and apoptosis.[1][2]

This guide will systematically evaluate the hypothesis that 3-Oxo-n-(pyridin-3-yl)butanamide functions as an HDAC inhibitor by comparing its activity against Vorinostat and Panobinostat, two well-characterized pan-HDAC inhibitors.

In Vitro Verification of HDAC Inhibition and Cellular Effects

The initial phase of verification focuses on in vitro assays to confirm direct enzyme inhibition and to characterize the compound's effects on cancer cells.

Biochemical HDAC Inhibition Assay

The primary step is to determine if 3-Oxo-n-(pyridin-3-yl)butanamide directly inhibits HDAC enzyme activity. A fluorometric or luminometric assay is a rapid and sensitive method for this purpose.[4][5][6]

Rationale: This biochemical assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of purified HDAC isoforms in a cell-free system. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key parameter for quantifying potency.

Experimental Protocol: Fluorometric HDAC Inhibition Assay

  • Reagents and Materials:

    • Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6)

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

    • Developer solution (e.g., containing Trichostatin A and a trypsin-like protease)

    • 3-Oxo-n-(pyridin-3-yl)butanamide, Vorinostat, and Panobinostat (dissolved in DMSO)

    • Black 96-well or 384-well microplates

  • Procedure:

    • Prepare serial dilutions of 3-Oxo-n-(pyridin-3-yl)butanamide, Vorinostat, and Panobinostat in assay buffer. The final DMSO concentration should be kept below 1%.

    • In the microplate, add the diluted compounds to the respective wells. Include wells with assay buffer and DMSO as a negative control and wells with a known HDAC inhibitor like Trichostatin A as a positive control.

    • Add the diluted HDAC enzyme to all wells except for the no-enzyme control.

    • Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

    • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction and develop the fluorescent signal by adding the developer solution.

    • Incubate at room temperature for 15 minutes.

    • Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis:

    • Subtract the background fluorescence (no-enzyme control).

    • Normalize the data to the negative control (DMSO-treated enzyme).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Hypothetical Data Summary:

CompoundHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)HDAC6 IC50 (nM)
3-Oxo-n-(pyridin-3-yl)butanamide15018025080
Vorinostat (SAHA)10012020050
Panobinostat58152
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

To confirm that 3-Oxo-n-(pyridin-3-yl)butanamide directly engages with HDAC proteins within a cellular environment, the Cellular Thermal Shift Assay (CETSA) is an indispensable tool.[7][8][9]

Rationale: CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[9] By heating intact cells treated with the compound and then quantifying the amount of soluble target protein, we can verify direct target engagement.

Experimental Protocol: CETSA

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., HCT116 colon cancer cells) to 80-90% confluency.

    • Treat the cells with 3-Oxo-n-(pyridin-3-yl)butanamide at various concentrations (e.g., 1 µM, 10 µM, 100 µM) or with DMSO as a vehicle control for 1-2 hours.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a phosphate-buffered saline (PBS) solution containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a PCR machine, followed by cooling to 4°C.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of a specific HDAC isoform (e.g., HDAC1) in the soluble fraction using Western blotting or an ELISA-based method.

  • Data Analysis:

    • Generate a melting curve by plotting the relative amount of soluble HDAC protein against the temperature for both the vehicle-treated and compound-treated samples.

    • A shift in the melting curve to higher temperatures for the compound-treated samples indicates target engagement.

Visualization of Experimental Workflow:

CETSA_Workflow cluster_cell_prep Cell Preparation cluster_thermal_challenge Thermal Challenge cluster_analysis Analysis cell_culture 1. Culture Cancer Cells treatment 2. Treat with Compound/Vehicle cell_culture->treatment harvest 3. Harvest and Resuspend Cells treatment->harvest aliquot 4. Aliquot Cell Suspension harvest->aliquot heating 5. Heat at Temperature Gradient aliquot->heating lysis 6. Cell Lysis heating->lysis centrifugation 7. Separate Soluble Fraction lysis->centrifugation quantification 8. Quantify Soluble HDAC centrifugation->quantification

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Cellular Proliferation and Viability Assays

Assessing the impact of 3-Oxo-n-(pyridin-3-yl)butanamide on cancer cell growth is a critical step in evaluating its potential as a therapeutic agent.

Rationale: Assays like the MTT or CellTiter-Glo assay measure the metabolic activity of cells, which is proportional to the number of viable cells. This allows for the determination of the half-maximal growth inhibitory concentration (GI50), providing a measure of the compound's anti-proliferative potency in a cellular context.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding:

    • Seed cancer cells (e.g., HCT116 and Jurkat) in a white, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of 3-Oxo-n-(pyridin-3-yl)butanamide, Vorinostat, and Panobinostat for 72 hours. Include a vehicle control (DMSO).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the GI50 value using a non-linear regression curve fit.

Hypothetical Data Summary:

CompoundHCT116 GI50 (µM)Jurkat GI50 (µM)
3-Oxo-n-(pyridin-3-yl)butanamide2.51.8
Vorinostat (SAHA)1.50.9
Panobinostat0.050.02
Confirmation of Mechanism of Action via Western Blotting

Western blotting is used to detect changes in the acetylation status of histones and other proteins, providing direct evidence of HDAC inhibition within the cell.

Rationale: HDAC inhibitors cause an accumulation of acetylated histones (e.g., acetyl-H3, acetyl-H4) and other non-histone proteins (e.g., acetyl-tubulin). They can also induce the expression of cell cycle inhibitors like p21. Detecting these changes confirms that the compound's anti-proliferative effects are mediated through HDAC inhibition.

Experimental Protocol: Western Blotting

  • Cell Treatment and Lysis:

    • Treat cancer cells with 3-Oxo-n-(pyridin-3-yl)butanamide, Vorinostat, and Panobinostat at their respective GI50 concentrations for 24 hours.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against acetyl-Histone H3, acetyl-Histone H4, p21, acetyl-α-tubulin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualization of HDAC Inhibition Pathway:

HDAC_Inhibition_Pathway cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects HDAC HDAC Histones Histones HDAC->Histones Deacetylation DNA DNA (Chromatin) Histones->DNA Compacts Acetylated_Histones Acetylated Histones Acetylated_Histones->DNA Relaxes Gene_Expression Tumor Suppressor Gene Expression Acetylated_Histones->Gene_Expression Promotes Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Compound 3-Oxo-n-(pyridin-3-yl)butanamide Compound->HDAC Inhibits

Caption: Mechanism of action of a hypothetical HDAC inhibitor.

In Vivo Efficacy Assessment

The final stage of verification involves evaluating the anti-tumor efficacy of 3-Oxo-n-(pyridin-3-yl)butanamide in a living organism. A subcutaneous xenograft mouse model is a standard and reliable method for this purpose.[10][11][12]

Rationale: In vivo studies are crucial to assess a compound's efficacy in a more complex biological system, taking into account factors like pharmacokinetics and bioavailability. This provides a more clinically relevant measure of its therapeutic potential.

Experimental Protocol: Subcutaneous Xenograft Mouse Model

  • Animal Model and Cell Implantation:

    • Use immunodeficient mice (e.g., NOD-SCID or NSG mice).

    • Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 HCT116 cells in Matrigel) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth by measuring tumor volume with calipers.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group):

      • Vehicle control (e.g., saline or a suitable vehicle for the compound)

      • 3-Oxo-n-(pyridin-3-yl)butanamide (at one or more dose levels)

      • Positive control (e.g., Vorinostat)

  • Drug Administration:

    • Administer the compounds to the mice according to a predetermined schedule (e.g., daily or every other day) via a suitable route (e.g., oral gavage or intraperitoneal injection).

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • The primary endpoint is typically tumor growth inhibition (TGI).

    • The study is concluded when tumors in the control group reach a predetermined size or after a set duration.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

    • Analyze the statistical significance of the differences in tumor volume between the groups.

Hypothetical Data Summary:

Treatment GroupDose and ScheduleFinal Tumor Volume (mm³) (Mean ± SEM)Tumor Growth Inhibition (%)
Vehicle ControlN/A1500 ± 1500
3-Oxo-n-(pyridin-3-yl)butanamide50 mg/kg, daily, p.o.750 ± 10050
Vorinostat (SAHA)100 mg/kg, daily, p.o.600 ± 9060

Conclusion

This guide provides a robust and scientifically sound framework for the independent verification of the biological effects of 3-Oxo-n-(pyridin-3-yl)butanamide, with a specific focus on its potential as a histone deacetylase inhibitor. By following the detailed protocols and utilizing the comparative data from established HDAC inhibitors, researchers can generate the necessary evidence to confirm its mechanism of action, quantify its potency, and evaluate its preclinical efficacy. The structured approach, from biochemical assays to in vivo models, ensures a comprehensive and reliable assessment of this novel compound's therapeutic promise.

References

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC - NIH. (2022-07-18). Retrieved from [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central. (2022-03-23). Retrieved from [Link]

  • Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PubMed Central. Retrieved from [Link]

  • 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives - ResearchGate. (2021-07-24). Retrieved from [Link]

  • Histone deacetylase inhibitor - Wikipedia. Retrieved from [Link]

  • Histone deacetylase (HDAC) inhibitors - YouTube. (2017-04-04). Retrieved from [Link]

  • N-Methyl-gamma-oxo-3-pyridinebutanamide | C10H12N2O2 | CID 436 - PubChem. Retrieved from [Link]

  • Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents. Retrieved from [Link]

  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC - NIH. Retrieved from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016-07-01). Retrieved from [Link]

  • Drug Screening of Primary Patient Derived Tumor Xenografts in Zebrafish - PMC - NIH. Retrieved from [Link]

  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (2020-12-02). Retrieved from [Link]

  • Histone Deacetylase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories | PLOS One. Retrieved from [Link]

  • Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. (2025-08-08). Retrieved from [Link]

  • What's the latest update on the ongoing clinical trials related to HDAC? - Patsnap Synapse. (2025-03-20). Retrieved from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. Retrieved from [Link]

  • Current HDAC Inhibitors in Clinical Trials - CHIMIA. Retrieved from [Link]

  • Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development - Frontiers. (2025-02-25). Retrieved from [Link]

  • List of Histone deacetylase inhibitors - Drugs.com. Retrieved from [Link]

  • 3-oxo-N-propylbutanamide - C7H13NO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025-05-20). Retrieved from [Link]

  • Validated preclinical xenograft models for in vivo efficacy testing of INDs - Altogen Labs. (2023-07-05). Retrieved from [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis. (2024-05-20). Retrieved from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. Retrieved from [Link]

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A Tale of Two Isomers: A Comparative Analysis of Pyridin-2-yl vs. Pyridin-3-yl Butanamides in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the subtle shift of a nitrogen atom within a pyridine ring can cascade into significant pharmacological differences. This guide delves into a comparative analysis of pyridin-2-yl and pyridin-3-yl butanamides, exploring how this positional isomerism dictates their physicochemical properties, biological activities, and ultimate potential as therapeutic agents.

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding, its polar nature, and its distinct electronic properties make it a versatile component in designing molecules that interact with biological targets.[1] However, the placement of the nitrogen atom at the 2- or 3-position in relation to an amide linkage, as in the case of pyridin-2-yl and pyridin-3-yl butanamides, introduces nuanced yet critical variations that warrant a detailed examination.

This guide will navigate the synthesis, physicochemical characteristics, and biological implications of these two isomeric butanamides, providing a framework for rational drug design and lead optimization.

The Synthetic Landscape: Crafting the Isomeric Scaffolds

The synthesis of both pyridin-2-yl and pyridin-3-yl butanamides typically involves the coupling of the corresponding aminopyridine with butanoyl chloride or butyric acid activated with a coupling agent. The choice of synthetic route can be influenced by the availability and reactivity of the starting materials.

General Synthesis Workflow

Synthesis cluster_start Starting Materials cluster_reaction Amide Coupling cluster_product Product Aminopyridine Aminopyridine Reaction Base (e.g., Triethylamine) Coupling Agent (e.g., EDC, HATU) Aminopyridine->Reaction Butanoyl_Source Butanoyl Chloride or Activated Butyric Acid Butanoyl_Source->Reaction Product_Isomer Pyridin-2-yl or Pyridin-3-yl Butanamide Reaction->Product_Isomer

Caption: General synthetic workflow for pyridinyl butanamides.

Experimental Protocol: Synthesis of N-(pyridin-3-yl)butanamide

This protocol provides a representative method for the synthesis of N-pyridinyl amides.

  • Dissolution: Dissolve 3-aminopyridine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution to act as an acid scavenger.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add butanoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(pyridin-3-yl)butanamide.

The same general procedure can be applied for the synthesis of the pyridin-2-yl isomer, starting with 2-aminopyridine.

Physicochemical Properties: A Tale of Two Electronic Environments

The position of the nitrogen atom in the pyridine ring profoundly influences the electronic distribution and, consequently, the physicochemical properties of the butanamide isomers.

PropertyPyridin-2-yl Butanamide (Predicted)Pyridin-3-yl Butanamide (Predicted)Rationale for the Difference
pKa Lower (less basic)Higher (more basic)The nitrogen at the 2-position is in closer proximity to the electron-withdrawing amide group, which reduces its basicity. The 3-position nitrogen is less affected.
logP Potentially LowerPotentially HigherThe pyridin-2-yl isomer may exhibit intramolecular hydrogen bonding between the pyridine nitrogen and the amide N-H, which can reduce its interaction with water and slightly lower its lipophilicity compared to the more exposed pyridin-3-yl isomer.
Dipole Moment HigherLowerThe proximity of the electronegative nitrogen and the amide group in the 2-position leads to a greater overall molecular dipole moment.
Solubility Potentially Higher in polar solventsPotentially Lower in polar solventsThe higher dipole moment of the 2-isomer may lead to better solvation in polar solvents.

Causality Behind Physicochemical Differences:

The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to an uneven distribution of electron density.[3] In the pyridin-2-yl isomer, the nitrogen is ortho to the butanamide substituent. This proximity results in a significant inductive electron-withdrawing effect from the nitrogen on the amide group, and vice-versa. This electronic interplay influences the acidity of the amide N-H proton and the basicity of the pyridine nitrogen.

Furthermore, the ortho-position of the nitrogen in the 2-isomer allows for the potential formation of an intramolecular hydrogen bond with the amide proton. This conformation can impact the molecule's shape, polarity, and ability to interact with solvent molecules and biological targets.

Electronic_Effects cluster_pyridin2yl Pyridin-2-yl Butanamide cluster_pyridin3yl Pyridin-3-yl Butanamide N2 N C_amide2 C=O N2->C_amide2 Inductive Effect N_amide2 N-H N_amide2->N2 Intramolecular H-bond (potential) N3 N C_amide3 C=O N3->C_amide3 Weaker Inductive Effect N_amide3 N-H

Caption: Electronic and steric differences between the two isomers.

Biological Activity: Positional Isomerism as a Determinant of Function

The differences in electronic and steric properties between pyridin-2-yl and pyridin-3-yl butanamides can translate into distinct biological activities. While direct comparative data for the butanamides is limited, structure-activity relationship (SAR) studies on related pyridinyl amides provide valuable insights.[4][5]

Antiproliferative Activity

Studies on various cancer cell lines have shown that the position of substituents on the pyridine ring is crucial for antiproliferative activity.[6] For instance, in a series of secondary pyridinyl amides, the positioning of the amide moiety at the ortho, meta, or para position on the pyridyl ring significantly impacted their activity against leukemia and hepatocellular carcinoma cell lines.[4] While a direct extrapolation to butanamides requires experimental validation, it is plausible that the two isomers will exhibit different potencies. The pyridin-2-yl isomer, with its potential for intramolecular hydrogen bonding and different charge distribution, may present a distinct pharmacophore to target proteins compared to the 3-yl isomer.

Enzyme Inhibition

The pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction in many enzyme active sites. The accessibility and basicity of this nitrogen are critical.

  • Pyridin-2-yl Butanamide: The lower basicity and potential for intramolecular hydrogen bonding might hinder its ability to act as a strong hydrogen bond acceptor with an enzyme. However, the overall shape and electronic profile might be complementary to specific enzyme pockets.

  • Pyridin-3-yl Butanamide: The more basic and sterically accessible nitrogen at the 3-position could be more favorable for forming strong hydrogen bonds with donor groups in an enzyme's active site.

Experimental Protocol: In Vitro Enzyme Inhibition Assay (General)

This protocol outlines a general procedure for assessing the inhibitory activity of the butanamide isomers against a target enzyme.

  • Reagent Preparation: Prepare stock solutions of the test compounds (pyridin-2-yl and pyridin-3-yl butanamides) in a suitable solvent (e.g., DMSO). Prepare a buffer solution appropriate for the target enzyme's activity.

  • Enzyme and Substrate: Prepare solutions of the purified enzyme and its corresponding substrate at desired concentrations in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme. Include controls with no inhibitor (100% activity) and no enzyme (background).

  • Pre-incubation: Incubate the plate for a specific time (e.g., 15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Detection: Measure the product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Inhibition_Assay Prepare_Reagents Prepare Reagents (Compounds, Buffer) Plate_Setup Set up 96-well Plate (Buffer, Compound, Enzyme) Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate Plate_Setup->Pre_incubation Initiate_Reaction Add Substrate Pre_incubation->Initiate_Reaction Measure_Signal Measure Signal (e.g., Absorbance) Initiate_Reaction->Measure_Signal Calculate_IC50 Calculate IC50 Measure_Signal->Calculate_IC50

Caption: Workflow for an in vitro enzyme inhibition assay.

Pharmacokinetic Considerations

The physicochemical properties of the isomers are also expected to influence their absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Absorption and Distribution: The LogP value is a key determinant of a molecule's ability to cross cell membranes. The potentially different LogP values of the two isomers could lead to variations in their oral bioavailability and distribution into different tissues.[2]

  • Metabolism: The pyridine ring is susceptible to metabolism by cytochrome P450 enzymes. The position of the nitrogen and the surrounding electronic environment can influence the site and rate of metabolism, potentially leading to different metabolic profiles and half-lives for the two isomers.

Conclusion: A Choice Guided by Specificity

The comparative analysis of pyridin-2-yl and pyridin-3-yl butanamides highlights the profound impact of positional isomerism in drug design. While both share the same molecular formula, their distinct electronic and steric properties, stemming from the placement of the pyridine nitrogen, are predicted to lead to significant differences in their physicochemical characteristics and biological activities.

  • Pyridin-2-yl butanamide may be favored in scenarios where a more rigid conformation, influenced by potential intramolecular hydrogen bonding, is beneficial for target binding. Its higher dipole moment could also be advantageous for solubility.

  • Pyridin-3-yl butanamide , with its more basic and accessible nitrogen, might be a better candidate when a strong hydrogen bond acceptor is required for interacting with a biological target.

Ultimately, the choice between these two isomers is not a matter of inherent superiority but one of strategic design. A thorough understanding of the target's binding site and the desired pharmacokinetic profile is paramount. This guide serves as a foundational framework, emphasizing the necessity of empirical testing to validate these theoretical considerations and to unlock the full therapeutic potential of these versatile pyridinyl amide scaffolds.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Pharmaceuticals, 16(7), 999. [Link]

  • Kaur, M., & Singh, M. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15153-15181. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. J. (2024). Novel Secondary Pyridinyl Amides: Synthesis, In Vitro Antiproliferative Screenings, and Molecular Docking Studies. Molecules, 29(5), 1098. [Link]

  • Gouda, M. A., Eldien, H. F., Girgis, A. S., & Al-Ghorbani, M. (2021). SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase. Journal of Molecular Structure, 1230, 129888. [Link]

  • Ling, Y., Hao, Z. Y., Liang, D., Zhang, C. L., Liu, Y. F., & Wang, Y. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289–4338. [Link]

  • Kaur, M., & Singh, M. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15153-15181. [Link]

  • Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? [Link]

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×

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Reactant of Route 1
Reactant of Route 1
3-Oxo-n-(pyridin-3-yl)butanamide
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3-Oxo-n-(pyridin-3-yl)butanamide

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